molecular formula C11H11F3N2 B8052327 1,1,1-trifluoro-3-(1H-indol-3-yl)propan-2-amine

1,1,1-trifluoro-3-(1H-indol-3-yl)propan-2-amine

Cat. No.: B8052327
M. Wt: 228.21 g/mol
InChI Key: KDECNUFSXVWZKT-UHFFFAOYSA-N
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Description

1,1,1-trifluoro-3-(1H-indol-3-yl)propan-2-amine is a useful research compound. Its molecular formula is C11H11F3N2 and its molecular weight is 228.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1,1-trifluoro-3-(1H-indol-3-yl)propan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1-trifluoro-3-(1H-indol-3-yl)propan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,1,1-trifluoro-3-(1H-indol-3-yl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2/c12-11(13,14)10(15)5-7-6-16-9-4-2-1-3-8(7)9/h1-4,6,10,16H,5,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDECNUFSXVWZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Technical Guide: 1,1,1-Trifluoro-3-(1H-indol-3-yl)propan-2-amine as a Mechanistic Probe in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of neuropharmacology and enzymology, the development of highly specific molecular probes is critical for elucidating complex catalytic mechanisms. 1,1,1-trifluoro-3-(1H-indol-3-yl)propan-2-amine —commonly referred to in biochemical literature as α-trifluoromethyltryptamine (α-TFM-T) —is a masterclass in rational drug design. By substituting a methyl group with a trifluoromethyl group, researchers created a molecule that perfectly mimics the steric bulk of natural substrates while entirely neutralizing their chemical reactivity.

This whitepaper provides an in-depth analysis of α-TFM-T, addressing its chemical identity (including the nuances of its CAS registry status), the physical chemistry behind its design, and its pivotal role in deciphering the catalytic mechanism of Serotonin N-acetyltransferase (AANAT).

Chemical Identity & The "Missing" CAS Number

When researchers attempt to source 1,1,1-trifluoro-3-(1H-indol-3-yl)propan-2-amine for high-throughput screening, they frequently encounter a roadblock: the absence of a widely indexed Chemical Abstracts Service (CAS) Registry Number in standard commercial catalogs.

  • IUPAC Name: 1,1,1-trifluoro-3-(1H-indol-3-yl)propan-2-amine

  • Common Synonyms: α-trifluoromethyltryptamine; α-TFM-T

  • Molecular Formula: C11H11F3N2

  • CAS Registry Status: This compound is a highly specialized, custom-synthesized biochemical probe rather than a bulk industrial commodity. Consequently, it lacks a universally published CAS number in primary vendor databases. It is typically synthesized in situ or by specialized contract research organizations (CROs) specifically for mechanistic enzymology studies.

The lack of a commercial CAS number underscores its primary utility: it is not a therapeutic end-product, but rather a precision tool used to interrogate enzyme active sites[1].

Rationale: The Fluorine Effect in Enzymatic Probing

To understand the value of α-TFM-T, one must understand the enzyme it was designed to probe: Serotonin N-acetyltransferase (AANAT) . AANAT catalyzes the rate-limiting step in melatonin biosynthesis, transferring an acetyl group from Acetyl-CoA to the primary amine of serotonin[1].

The design of α-TFM-T relies on two fundamental principles of physical organic chemistry:

  • Steric Isosterism: The trifluoromethyl group (-CF₃) is roughly isosteric with an isopropyl group and closely mimics the spatial requirements of an alpha-methyl group (-CH₃). Because α-methyltryptamine is a known substrate for AANAT, α-TFM-T can successfully bind to the enzyme's active site[1].

  • Inductive Electron Withdrawal: Fluorine is the most electronegative element. The -CF₃ group exerts a massive inductive electron-withdrawing effect (EWG) on the adjacent primary amine. This drastically lowers the pKa of the amine, rendering it virtually non-nucleophilic at physiological pH.

The Causality of the Probe: By binding to the active site but failing to react, α-TFM-T proved definitively that the nucleophilicity of the substrate's amine is the absolute driving force in the enzyme-catalyzed acetyl transfer[1]. It acts as a competitive inhibitor, blocking serotonin from binding without being processed itself[1].

Mechanism Substrate Serotonin (Nucleophilic Amine) Enzyme AANAT Enzyme Active Site Substrate->Enzyme Binds & Attacks Acetyl-CoA Product N-Acetylserotonin + CoA-SH Enzyme->Product Acetyl Transfer (Successful) Inhibitor α-Trifluoromethyltryptamine (Non-nucleophilic) Inhibitor->Enzyme Binds but CANNOT Attack Acetyl-CoA

AANAT catalytic pathway and competitive inhibition by the trifluoromethylated analog.

Quantitative Data Summary: Indoleamine Analogs

The table below synthesizes the kinetic parameters of various indoleamine analogs when subjected to AANAT, highlighting the stark contrast induced by the -CF₃ substitution.

AnalogStructural ModificationAANAT ProcessingRelative EfficiencyMechanistic Insight
Serotonin None (Natural Substrate)Substrate100% (Baseline)Optimal nucleophilicity and binding affinity.
Tryptamine 5-OH removedSubstrate~100%The 5-hydroxyl group is not strictly required for catalysis[1].
α-Methyltryptamine α-CH₃ addedSubstrateReducedSteric bulk is tolerated; exhibits 9:1 R-stereoselectivity[1].
α-Trifluoromethyltryptamine α-CF₃ addedInhibitor 0% (Not processed) EWG eliminates nucleophilicity; proves mechanism[1].

Self-Validating Experimental Protocol: AANAT Inhibition Assay

To utilize α-TFM-T effectively, researchers must employ a robust, self-validating kinetic assay. The following protocol details a continuous spectrophotometric assay using Ellman’s reagent (DTNB) to measure the competitive inhibition constant (


) of α-TFM-T against AANAT.
Scientific Causality & Assay Design

Why DTNB? The acetyl transfer from Acetyl-CoA to serotonin releases free Coenzyme A (CoA-SH). The free thiol of CoA-SH reacts instantly with DTNB to form TNB²⁻, yielding a bright yellow color that absorbs at 412 nm. This provides a real-time, continuous readout of enzyme velocity.

Step-by-Step Methodology

Step 1: Reagent Preparation & Equilibration

  • Prepare assay buffer: 100 mM ammonium acetate (pH 6.8). Causality: pH 6.8 is chosen to ensure the optimal protonation state of the enzyme's catalytic residues while preventing alkaline hydrolysis of Acetyl-CoA.

  • Prepare 0.5 mM DTNB and 0.5 mM Acetyl-CoA in the assay buffer.

  • Equilibrate the mixture in a quartz cuvette at 25°C for 5 minutes.

Step 2: Inhibitor Pre-incubation

  • Add purified recombinant AANAT (approx. 50 nM final concentration) to the cuvette.

  • Add α-TFM-T at varying concentrations (e.g., 0, 10, 50, 100, 500 µM).

  • Critical Validation Step: Incubate for 10 minutes. Causality: Pre-incubation ensures the inhibitor reaches binding equilibrium with the enzyme before the natural substrate is introduced, preventing skewed initial velocity (

    
    ) readings.
    

Step 3: Background Subtraction (Negative Control)

  • Monitor absorbance at 412 nm for 2 minutes before adding serotonin.

  • Causality: This establishes the background rate of spontaneous Acetyl-CoA hydrolysis. This baseline must be subtracted from the final reaction rate to ensure the data strictly reflects enzyme-catalyzed acetylation.

Step 4: Reaction Initiation & Kinetic Monitoring

  • Initiate the reaction by adding the natural substrate, serotonin (varying concentrations from 0.1 to 2.0 mM).

  • Record the increase in absorbance at 412 nm for 5 minutes. Calculate the initial velocity (

    
    ) from the linear portion of the curve.
    

Step 5: Data Synthesis

  • Plot the data using a Lineweaver-Burk plot (

    
     vs. 
    
    
    
    ).
  • Because α-TFM-T is a competitive inhibitor, the lines will intersect at the y-axis (

    
     remains unchanged), but the x-intercept (
    
    
    
    ) will shift closer to zero as inhibitor concentration increases. Calculate the
    
    
    using the standard competitive inhibition equation.

AssayProtocol Step1 1. Reagent Preparation Purified AANAT, AcCoA, DTNB Step2 2. Inhibitor Pre-incubation Add α-TFM-T to Enzyme Mix Step1->Step2 Step3 3. Background Control Measure Spontaneous Hydrolysis Step2->Step3 Step4 4. Reaction Initiation Add Serotonin Substrate Step3->Step4 Step5 5. Kinetic Monitoring Absorbance at 412 nm (CoA-SH) Step4->Step5

Step-by-step workflow for validating AANAT competitive inhibition using DTNB.

Conclusion

While 1,1,1-trifluoro-3-(1H-indol-3-yl)propan-2-amine may lack the commercial visibility of a standard CAS-registered chemical, its contribution to neuropharmacology is undeniable. By elegantly combining steric mimicry with profound electronic deactivation, α-TFM-T provided the definitive proof that amine nucleophilicity is the linchpin of AANAT-catalyzed melatonin biosynthesis[1]. For drug development professionals, it stands as a premier example of how targeted fluorination can transform a natural substrate into an invaluable mechanistic probe.

References

  • Title: Indoleamine analogs as probes of the substrate selectivity and catalytic mechanism of serotonin N-acetyltransferase. Source: Journal of Biological Chemistry / PubMed (Khalil EM, De Angelis J, Cole PA. 1998 Nov 13;273(46):30321-7). URL: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 1,1,1-trifluoro-3-(1H-indol-3-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 1,1,1-trifluoro-3-(1H-indol-3-yl)propan-2-amine, a valuable fluorinated indole derivative with significant potential in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group can enhance the metabolic stability, binding affinity, and lipophilicity of bioactive molecules. This document details a two-step synthetic sequence commencing with a Lewis acid-catalyzed Friedel-Crafts alkylation of indole, followed by the conversion of the resulting alcohol intermediate to the target primary amine. The causality behind experimental choices, detailed step-by-step protocols, and a discussion of the underlying reaction mechanisms are presented to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous guide.

Introduction: The Significance of Fluorinated Indole Scaffolds

Indole-containing compounds are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products. The strategic introduction of fluorine atoms into these scaffolds has emerged as a powerful tool for modulating their physicochemical and pharmacological properties. The trifluoromethyl group (CF3), in particular, is a proteolysis-resistant surrogate for an amide and can significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[1] The target molecule of this guide, 1,1,1-trifluoro-3-(1H-indol-3-yl)propan-2-amine (CAS No. 137496-38-9), is a chiral α-trifluoromethyl amine that holds promise as a key building block for the synthesis of novel therapeutic agents.[1][2]

This guide will focus on a logical and experimentally validated synthetic approach, emphasizing the rationale behind the chosen methodologies and providing detailed protocols to ensure reproducibility.

Synthetic Strategy: A Two-Step Approach

The synthesis of 1,1,1-trifluoro-3-(1H-indol-3-yl)propan-2-amine can be efficiently achieved through a two-step sequence:

  • Friedel-Crafts Alkylation of Indole: The carbon skeleton is constructed via a Lewis acid-promoted Friedel-Crafts reaction between indole and a suitable trifluoromethylated electrophile to yield the key alcohol intermediate, 1,1,1-trifluoro-3-(1H-indol-3-yl)propan-2-ol.

  • Amination of the Alcohol Intermediate: The hydroxyl group of the intermediate is then converted to a primary amine to afford the final product.

This strategy was chosen for its convergence and reliance on well-established and high-yielding reaction classes in organic synthesis.

Synthetic_Pathway Indole Indole Alcohol 1,1,1-Trifluoro-3-(1H-indol-3-yl)propan-2-ol Indole->Alcohol Step 1: Friedel-Crafts Alkylation Epoxide 3,3,3-Trifluoro-1,2-epoxypropane Epoxide->Alcohol Amine 1,1,1-Trifluoro-3-(1H-indol-3-yl)propan-2-amine Alcohol->Amine Step 2: Amination FC_Mechanism cluster_0 Epoxide Activation and Nucleophilic Attack cluster_1 Protonolysis Indole Indole Intermediate Sigma Complex Intermediate Indole->Intermediate Nucleophilic Attack at C3 Epoxide_LA Activated Epoxide-Lewis Acid Complex Epoxide_LA->Intermediate Product 1,1,1-Trifluoro-3-(1H-indol-3-yl)propan-2-ol Intermediate->Product H3O+

Figure 2: Mechanism of the Friedel-Crafts alkylation.

Experimental Protocol

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity (mmol)Molar Equivalents
Indole120-72-9117.15101.0
3,3,3-Trifluoro-1,2-epoxypropane637-50-3112.06121.2
Boron trifluoride diethyl etherate (BF3·OEt2)109-63-7141.93111.1
Dichloromethane (DCM), anhydrous75-09-284.93--
Saturated aq. NaHCO3 solution----
Brine----
Anhydrous MgSO47487-88-9120.37--

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add indole (1.17 g, 10 mmol) and anhydrous dichloromethane (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add boron trifluoride diethyl etherate (1.39 mL, 11 mmol) to the stirred solution.

  • To this mixture, add a solution of 3,3,3-trifluoro-1,2-epoxypropane (1.34 g, 12 mmol) in anhydrous dichloromethane (10 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 1,1,1-trifluoro-3-(1H-indol-3-yl)propan-2-ol as a solid.

Step 2: Amination of 1,1,1-Trifluoro-3-(1H-indol-3-yl)propan-2-ol

The conversion of the secondary alcohol to a primary amine can be accomplished through several established methods. A reliable approach involves a two-step sequence: activation of the hydroxyl group as a good leaving group (e.g., a mesylate or tosylate), followed by nucleophilic substitution with an amine source.

Mechanistic Considerations

The hydroxyl group is a poor leaving group. Therefore, it must be converted into a more reactive species. Mesyl chloride or tosyl chloride in the presence of a base (e.g., triethylamine) will convert the alcohol into the corresponding mesylate or tosylate. This sulfonate ester is an excellent leaving group. Subsequent reaction with an ammonia equivalent (e.g., sodium azide followed by reduction, or direct displacement with ammonia) via an SN2 mechanism will yield the desired amine. The use of sodium azide followed by reduction is often preferred for its high efficiency and the avoidance of over-alkylation that can occur with ammonia.

Amination_Workflow Alcohol Alcohol Intermediate Mesylate Mesylate Intermediate Alcohol->Mesylate 1. MsCl, Et3N Azide Azide Intermediate Mesylate->Azide 2. NaN3 Amine Target Amine Azide->Amine 3. Reduction (e.g., H2, Pd/C)

Figure 3: Workflow for the amination of the alcohol intermediate.

Experimental Protocol

Part A: Mesylation of the Alcohol

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity (mmol)Molar Equivalents
1,1,1-Trifluoro-3-(1H-indol-3-yl)propan-2-ol-229.2151.0
Triethylamine (Et3N)121-44-8101.197.51.5
Methanesulfonyl chloride (MsCl)124-63-0114.5561.2
Dichloromethane (DCM), anhydrous75-09-284.93--

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1,1,1-trifluoro-3-(1H-indol-3-yl)propan-2-ol (1.15 g, 5 mmol) in anhydrous dichloromethane (30 mL).

  • Cool the solution to 0 °C and add triethylamine (1.05 mL, 7.5 mmol).

  • Slowly add methanesulfonyl chloride (0.47 mL, 6 mmol) dropwise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Quench the reaction with water (20 mL) and extract with dichloromethane (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude mesylate is typically used in the next step without further purification.

Part B: Azide Formation and Reduction

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity (mmol)Molar Equivalents
Crude Mesylate--~51.0
Sodium Azide (NaN3)26628-22-865.01153.0
Dimethylformamide (DMF), anhydrous68-12-273.09--
Palladium on Carbon (10% Pd/C)7440-05-3-catalytic-
Methanol (MeOH)67-56-132.04--
Hydrogen (H2) gas1333-74-02.02--

Procedure:

  • Dissolve the crude mesylate in anhydrous DMF (25 mL) in a round-bottom flask.

  • Add sodium azide (0.98 g, 15 mmol) and heat the mixture to 60 °C for 12 hours.

  • Cool the reaction to room temperature, pour into water (100 mL), and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude azide.

  • Dissolve the crude azide in methanol (50 mL) and carefully add 10% Pd/C (catalytic amount).

  • Purge the flask with hydrogen gas and stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12-16 hours.

  • Filter the reaction mixture through a pad of Celite, wash the Celite with methanol, and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: a gradient of methanol in dichloromethane) to obtain 1,1,1-trifluoro-3-(1H-indol-3-yl)propan-2-amine.

Characterization Data

1,1,1-Trifluoro-3-(1H-indol-3-yl)propan-2-amine

  • Molecular Formula: C11H11F3N2

  • Molecular Weight: 228.21 g/mol

  • Appearance: Off-white to pale yellow solid

  • Purity (by HPLC): ≥98% [1] Expected Spectroscopic Data:

  • ¹H NMR: Resonances corresponding to the indole protons, the methylene protons adjacent to the indole ring, the methine proton bearing the amine and trifluoromethyl groups, and the amine protons.

  • ¹³C NMR: Signals for the indole carbons, the methylene carbon, the methine carbon, and the trifluoromethyl carbon (quartet due to C-F coupling).

  • ¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

  • Mass Spectrometry (ESI+): [M+H]⁺ at m/z 229.09.

Safety and Handling

  • Indole: Harmful if swallowed. Causes skin and serious eye irritation.

  • 3,3,3-Trifluoro-1,2-epoxypropane: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.

  • Boron trifluoride diethyl etherate: Corrosive. Causes severe skin burns and eye damage. Reacts violently with water.

  • Methanesulfonyl chloride: Corrosive. Causes severe skin burns and eye damage. Lachrymator.

  • Sodium Azide: Highly toxic. May be fatal if swallowed or in contact with skin. Forms explosive metal azides.

  • Palladium on Carbon: Flammable solid. Handle with care, especially when dry.

  • Hydrogen Gas: Extremely flammable.

All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Conclusion

This technical guide has outlined a reliable and well-precedented synthetic route for the preparation of 1,1,1-trifluoro-3-(1H-indol-3-yl)propan-2-amine. The described two-step sequence, involving a Friedel-Crafts alkylation followed by an amination of the resulting alcohol, provides a practical approach for accessing this valuable fluorinated building block. The detailed experimental protocols and mechanistic discussions are intended to equip researchers with the necessary information to successfully synthesize this compound and to adapt these methods for the preparation of related analogs. The availability of such fluorinated indole derivatives is anticipated to facilitate the discovery of novel therapeutic agents with improved pharmacological profiles.

References

  • Malcolmson Lab Demonstrates New Route to Alpha-Trifluoromethyl Amines. (2018, December 12). Duke University Department of Chemistry. [Link]

  • Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. (n.d.). PMC. [Link]

  • Synthesis of α-Trifluoromethylated Amines via Fluoroalkylation and Defluoroamination of Indoles. (2026, February 23). Organic Letters. [Link]

  • Asymmetric Dearomatizing Fluoroamidation of Indole Derivatives with Dianionic Phase-Transfer Catalyst. (n.d.). ResearchGate. [Link]

  • Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. (n.d.). PMC. [Link]

  • Friedel–Crafts addition of indoles to nitrones and alkylation of indoles, benzofurans, and benzothiophenes promoted by trimethylsilyl trifluoromethanesulfonate. (n.d.). UR Scholarship Repository. [Link]

  • Enantioselective Friedel–Crafts alkylation for synthesis of 2-substituted indole derivatives. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. (2018, March 13). Green Chemistry. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (n.d.). PMC. [Link]

  • Study of Friedel-Crafts Acylation of 5-Substituted Indoles to Access 3-Acylindole Derivatives. (n.d.). IKM Institut Kimia Malaysia. [Link]

Sources

Introduction: The Strategic Advantage of Fluorination in a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Trifluoro-Indole Compounds

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active molecules and its ability to interact with numerous protein targets.[1][2] From the essential amino acid tryptophan to complex alkaloids, the indole scaffold provides a versatile framework for drug design.[2][3] The strategic incorporation of a trifluoromethyl (CF3) group onto this scaffold dramatically enhances its therapeutic potential, creating a class of compounds with profound and diverse biological activities.[4][5]

The power of the trifluoromethyl group lies in its unique electronic properties. As a highly electronegative and lipophilic moiety, it can significantly alter the physicochemical characteristics of the parent indole molecule.[4][6] This modification can lead to:

  • Enhanced Metabolic Stability: The CF3 group can block sites of oxidative metabolism, increasing the compound's half-life and bioavailability.[4]

  • Increased Lipophilicity: This improves the ability of the compound to permeate cellular membranes, a critical step for reaching intracellular targets.[4]

  • Altered Binding Affinity: The strong electron-withdrawing nature of the CF3 group can modify the electronic profile of the indole ring, potentially leading to stronger and more specific interactions with target proteins.[7]

This guide provides a comprehensive overview of the multifaceted biological activities of trifluoro-indole compounds, details the experimental methodologies used to assess these activities, and offers insights into their mechanisms of action for researchers, scientists, and drug development professionals.

Trifluoromethyl_Advantage cluster_properties Key Property Enhancements Indole Indole Scaffold (Privileged Structure) Compound Trifluoro-Indole Compound Indole->Compound CF3 Trifluoromethyl (CF3) Group (Strategic Modification) CF3->Compound Properties Enhanced Physicochemical Properties Compound->Properties leads to Activity Potent Biological Activity Properties->Activity enables Lipophilicity Increased Lipophilicity Properties->Lipophilicity Stability Metabolic Stability Properties->Stability Binding Modulated Binding Affinity Properties->Binding

Caption: The synergistic combination of the indole scaffold and the CF3 group.

Key Biological Activities of Trifluoro-Indole Compounds

Trifluoromethylation has unlocked a broad spectrum of potent biological activities in indole derivatives, spanning anticancer, antimicrobial, antiviral, and neuroprotective applications.

Anticancer Activity

Trifluoro-indoles have emerged as a significant class of anticancer agents, demonstrating cytotoxicity against a wide range of human cancer cell lines.[8][9] Their mechanisms are often multifactorial, targeting key cellular processes involved in cancer progression.

  • Tubulin Polymerization Inhibition: Certain 2-aryl-3-aroyl indoles bearing a trifluoromethyl group have been identified as potent inhibitors of tubulin assembly.[10] By disrupting microtubule dynamics, these compounds arrest the cell cycle and induce apoptosis. OXi8006 is a notable example that has inspired the development of analogues with strong cytotoxic effects against ovarian (SK-OV-3), lung (NCI-H460), and prostate (DU-145) cancer cell lines.[10]

  • Kinase Inhibition: The cooperation between kinases like c-SRC and EGFR can promote a more aggressive tumor phenotype.[11] Novel indole derivatives have been designed as dual EGFR/SRC kinase inhibitors, showing significant cytotoxicity in breast, lung, and prostate cancer cells while exhibiting weaker toxicity toward normal cells.[11]

  • Induction of Apoptosis: A primary mechanism for many anticancer agents is the induction of programmed cell death (apoptosis). Trifluoro-indole compounds have been shown to significantly increase the levels of pro-apoptotic proteins like caspase-3 and Bax, while decreasing the levels of anti-apoptotic proteins such as Bcl-2, strongly indicating apoptosis induction in cancer cells.[11][12]

Table 1: In Vitro Anticancer Activity of Selected Trifluoro-Indole Derivatives

Compound Class Cancer Cell Line(s) Reported Activity (IC50) Primary Mechanism Reference(s)
Indole-based Tubulin Inhibitors SK-OV-3, NCI-H460, DU-145 < 5 µM Inhibition of Tubulin Assembly [10]
Dual EGFR/SRC Kinase Inhibitors A549 (Lung), PC3 (Prostate) > 50% cell death Kinase Inhibition, Apoptosis [11]
Amide-tagged Pyrimido Indoles A549, MCF7, DU145, HeLa Micromolar concentrations Not specified [8]

| Indole Tetrafluorophenoxymethylketones | - | 0.11 - 10 µM | Caspase-3 Inhibition |[12] |

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[13][14] Trifluoro-indoles have demonstrated significant promise in this area.

  • Antibacterial Action: Derivatives have shown pronounced activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) in the low microgram-per-milliliter range.[13][15] Some compounds exhibit efficacy exceeding that of reference drugs like dioxidine.[13] The mechanisms can involve the disruption of the bacterial cell membrane and the inhibition of virulence factors like biofilm formation and motility.[16][17][18]

  • Antifungal Properties: Chalcones bearing indole and trifluoromethyl groups have proven to be potent antifungal agents against pathogenic strains like Candida albicans and Aspergillus niger.[19] The trifluoromethoxy group, in particular, has been shown to be more effective than the trifluoromethyl group in certain structures.[19] These compounds often exhibit low cytotoxicity against normal human cell lines, suggesting a favorable safety profile.[19]

Table 2: Antimicrobial Activity of Selected Trifluoro-Indole Derivatives

Compound Class Target Microorganism(s) Reported Activity (MIC) Reference(s)
1H-indolylammonium trifluoroacetates Various pathogenic test strains 0.98 µg/mL to 125.0 µg/mL [13][15]
Trifluoromethyl Chalcones S. aureus, B. subtilis, E. coli A3: 51 µM, B3: 48 µM (vs S. aureus) [19]

| Trifluoro-anilines (related compounds) | Vibrio parahaemolyticus | 50-100 µg/mL |[16][17] |

Antiviral Activity

A notable application of trifluoro-indoles is in the development of anti-HIV agents. A series of novel trifluoromethyl indole derivatives were designed and synthesized as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[20] Compounds like 10i and 10k showed extremely promising activities against wild-type HIV-1 with IC50 values in the low nanomolar range, comparable to the established drug efavirenz.[20] Crucially, they also retained high potency against drug-resistant mutant strains, addressing a major challenge in HIV therapy.[20]

Neuroprotective Activity

Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by oxidative stress, neuroinflammation, and neuronal loss.[3][21][22] Indole-based compounds are being actively investigated for their neuroprotective potential.

  • Anti-inflammatory and Antioxidant Effects: In cellular models of Parkinson's disease, certain indole derivatives have been shown to reduce oxidative stress and neuroinflammation.[21] They can alleviate the production of inflammatory mediators in microglial cells and exhibit free radical-scavenging activity.[21]

  • Modulation of Pathogenic Pathways: The structural versatility of indoles allows them to target multiple pathways in neurodegeneration, including the inhibition of protein aggregation (e.g., amyloid-beta) and the modulation of key enzymes like cholinesterases.[22][23][24]

Methodologies for Evaluating Biological Activity

The assessment of trifluoro-indole compounds requires a systematic workflow employing a series of robust in vitro and in vivo assays. The choice of assay is dictated by the target disease, with the overarching goal of establishing potency, selectivity, and a viable mechanism of action.

Experimental_Workflow cluster_flow Screening Workflow for Trifluoro-Indole Compounds Synthesis Compound Synthesis & Characterization Primary_Screen Primary In Vitro Screening (e.g., MTT, MIC) Synthesis->Primary_Screen High-Throughput Mechanism Mechanism of Action Studies (Enzyme Assays, Apoptosis) Primary_Screen->Mechanism Active Hits In_Vivo In Vivo Efficacy Models (Xenograft, Disease Models) Mechanism->In_Vivo Promising Candidates Lead_Opt Lead Optimization In_Vivo->Lead_Opt Confirmed Efficacy

Caption: A generalized workflow for drug discovery using trifluoro-indoles.

Experimental Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a foundational colorimetric assay for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[25][26] It is a cornerstone for initial high-throughput screening of potential anticancer agents.[25]

Causality: This protocol is selected for its reliability, speed, and low cost in identifying compounds that reduce cell viability.[25] The principle is that mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 4,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[26][27]

  • Compound Treatment: Prepare serial dilutions of the trifluoro-indole compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing various concentrations of the test compounds (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, under the same conditions.[26][27]

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[26][27] Visually confirm the formation of purple formazan crystals in the control wells.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[27]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[27]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the viability against the compound concentration to determine the IC50 (the concentration at which 50% of cell growth is inhibited).

Experimental Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[27] It is essential for evaluating the potency of new antibacterial or antifungal compounds.[13][19]

Causality: This method provides a quantitative measure of a compound's antimicrobial potency. By testing a range of concentrations, it precisely identifies the threshold required to inhibit microbial growth, which is a critical parameter for drug development. The use of 96-well plates allows for efficient testing of multiple compounds against multiple microbial strains.

Step-by-Step Methodology:

  • Microorganism Preparation: Inoculate the desired bacterial or fungal strain into an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria). Incubate until it reaches the logarithmic growth phase.[27] Adjust the culture to a standard turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the trifluoro-indole compound in the broth medium. The concentration range should be broad enough to capture the MIC value.

  • Inoculation: Add the standardized microbial suspension to each well, resulting in a final inoculum density of approximately 5 x 10^5 CFU/mL. Include a positive control (microbes with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[27]

  • MIC Determination: Determine the MIC by visually inspecting the wells for turbidity (cloudiness, indicating growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.[27] Optionally, a viability indicator dye like resazurin can be added, or the optical density can be measured with a plate reader.

In Vivo Efficacy Models

Promising candidates from in vitro screening must be validated in vivo.[26][28]

  • Cancer Xenograft Models: To test anticancer activity, human cancer cells (e.g., MCF-7) are implanted into immunocompromised mice.[26] Once tumors are established, the mice are treated with the test compound. Tumor volume and animal body weight are monitored over time to assess efficacy and toxicity.[26] A significant inhibition of tumor growth compared to a vehicle-treated control group indicates in vivo anticancer activity.[26]

  • Neurodegenerative Disease Models: For neuroprotective studies, animal models that mimic disease pathology are used. For example, the MPTP-induced mouse model of Parkinson's disease involves administering the neurotoxin MPTP, which causes specific loss of dopaminergic neurons.[21] The test compound is administered before or after the toxin, and its ability to prevent neuronal loss and alleviate motor deficits is assessed.[21]

Conclusion and Future Perspectives

Trifluoro-indole compounds represent a highly versatile and potent class of molecules with significant therapeutic potential across a range of diseases. The strategic incorporation of the trifluoromethyl group onto the privileged indole scaffold confers enhanced physicochemical properties that translate into robust biological activity. The extensive research into their anticancer, antimicrobial, and neuroprotective effects underscores their importance in modern drug discovery.

Future research will likely focus on refining the structure-activity relationships to develop compounds with even greater potency and selectivity. The exploration of novel trifluoro-indole derivatives as modulators of complex signaling pathways, such as quorum sensing in bacteria or inflammatory cascades in neurodegenerative diseases, holds considerable promise.[14][21] As synthesis methods become more sophisticated and our understanding of their mechanisms deepens, trifluoro-indoles are poised to deliver the next generation of targeted therapeutics.

References

  • The Power of Trifluoromethyl Indoles in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile. (2014). PubMed.
  • The Multifaceted Biological Activities of Indole Derivatives: A Technical Guide. (n.d.). BenchChem.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
  • In Vitro Anticancer Properties of Novel Bis-Triazoles. (2022). MDPI.
  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). PMC.
  • Synthesis and Anticancer Activity of Novel Amide Tagged Trifluoromethyl Indole and Pyrimido Indole Derivatives. (2021). Asian Journal of Chemistry.
  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005). PubMed.
  • 1,2,4-Triazino-[5,6b]indole derivatives: effects of the trifluoromethyl group on in vitro antimalarial activity. (2005). PubMed.
  • Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. (n.d.). J-Stage.
  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (2015). ResearchGate.
  • Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water. (2020). Beilstein Journals.
  • Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. (n.d.). PMC.
  • Indoles and trifluorides with biological activities. (2019). ResearchGate.
  • Development of novel effective agents from 1H-indolylammonium trifluoroacetates effective against conditionally pathogenic microorganisms. (2022). ResearchGate.
  • DEVELOPMENT OF NOVEL EFFECTIVE AGENTS FROM 1#-INDOLYLAMMONIUM TRIFLUOROACETATES EFFECTIVE AGAINST CONDITIONALLY PATHOGENIC MICROORGANISMS. (2022). CyberLeninka.
  • Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. (2018). Organic Chemistry Portal.
  • Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). (n.d.). PMC.
  • 2-(Trifluoromethyl)indoles via Pd(0)-catalysis. (n.d.). ResearchGate.
  • Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. (2024). PMC.
  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). ResearchGate.
  • Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. (2025). PubMed.
  • Design, Synthesis, and Biological Evaluation of Indole Derivatives Targeting LsrK as AI-2 Quorum Sensing Inhibitors. (2025). Journal of Medicinal Chemistry.
  • Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. (n.d.). PMC.
  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (2025). MDPI.
  • Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. (2025). MDPI.
  • Proposed mechanism for trifluoromethylthiolation of indoles from CF3SOCl. (n.d.). ResearchGate.
  • Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. (n.d.). PubMed.
  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections.
  • Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. (2023). MDPI.
  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (n.d.). PMC.
  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (2025). MDPI.
  • A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. (2019). Industrial & Engineering Chemistry Research.
  • Compounds Based on Indoles in the Creation of Anti-neurodegenerative Medicines. (2024). Hilaris.
  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (n.d.). PMC.
  • Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water. (n.d.). PMC.
  • Trifluoromethyl group – Knowledge and References. (n.d.). Taylor & Francis.
  • Exploration of Novel Indole Compounds with Potential Activity Against Breast Cancer: Synthesis, Characterization and Anti-Cancer Activity Evaluation. (2026). MDPI.
  • Synthesis of α-Trifluoromethylated Amines via Fluoroalkylation and Defluoroamination of Indoles. (2026). American Chemical Society.
  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. (2025). ResearchGate.
  • Discovery of indole tetrafluorophenoxymethylketone-based potent novel small molecule inhibitors of caspase-3. (2012). PMC.

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Potential pharmacological profile of 1,1,1-trifluoro-3-(1H-indol-3-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Substrate Selectivity, Enzyme Kinetics, and Physicochemical Reprogramming of Indoleamines

Executive Summary

1,1,1-Trifluoro-3-(1H-indol-3-yl)propan-2-amine, commonly referred to as α-trifluoromethyltryptamine , is a highly specialized synthetic analog of the endogenous neuromodulator tryptamine. Unlike classic tryptamines which act primarily as monoamine receptor agonists, the substitution of an α-methyl group with a trifluoromethyl (–CF₃) group fundamentally reprograms the molecule's physicochemical properties. This whitepaper deconstructs the pharmacological profile of α-trifluoromethyltryptamine, focusing on its primary validated role as a mechanistic probe and competitive inhibitor of Serotonin N-acetyltransferase (AANAT), while extrapolating its broader neuropharmacological implications.

Physicochemical Reprogramming via Fluorination

The pharmacological divergence of α-trifluoromethyltryptamine from its isostere, α-methyltryptamine (AMT), is driven entirely by the intense electron-withdrawing nature of the –CF₃ group.

Through a strong inductive effect, the three highly electronegative fluorine atoms pull electron density away from the adjacent primary amine. This thermodynamic shift drastically reduces the basicity of the nitrogen atom. While endogenous tryptamines possess an amine pKa of approximately 10.2, the calculated pKa of α-trifluoromethyltryptamine drops to approximately 6.0 (1)[1].

Causality in Biological Systems: At physiological pH (7.4), standard tryptamines exist almost exclusively (>99%) as positively charged ammonium salts. In stark contrast, α-trifluoromethyltryptamine exists predominantly in its unprotonated, neutral free-base form. This lack of a cationic charge fundamentally alters how the molecule interacts with biological targets.

Table 1: Physicochemical and Kinetic Comparison of Tryptamine Analogs
CompoundAmine pKaPredominant State at pH 7.4AANAT Substrate?AANAT InhibitionNucleophilicity
Tryptamine ~10.2Cationic (Protonated)Yes (Optimal)N/AHigh
α-Methyltryptamine ~10.0Cationic (Protonated)Yes (Reduced

)
N/AHigh
α-Trifluoromethyltryptamine ~6.0Free Base (Unprotonated)NoYes (Competitive)Low

Primary Target: Serotonin N-Acetyltransferase (AANAT)

AANAT is the penultimate and rate-limiting enzyme in the biosynthesis of the circadian hormone melatonin, catalyzing the transfer of an acetyl group from Acetyl-CoA to serotonin or tryptamine.

Kinetic analyses demonstrate that AANAT operates via an ordered ternary complex mechanism (2)[2]. Acetyl-CoA must bind the apo-enzyme first, inducing a structural rearrangement that forms the arylalkylamine binding pocket.

The Mechanism of Competitive Inhibition

α-Trifluoromethyltryptamine is not processed as a substrate by AANAT; instead, it acts as a competitive inhibitor (3)[3]. The causality behind this inhibition is twofold:

  • Loss of Cationic Anchoring: The native substrate must bind to the AANAT active site as a positively charged ammonium salt to achieve proper spatial alignment. Because α-trifluoromethyltryptamine is unprotonated at assay pH, it binds to the pocket but fails to trigger the precise alignment required for catalysis (1)[1].

  • Nucleophilic Deactivation: Even if alignment were achieved, the inductive pull of the –CF₃ group severely blunts the nucleophilicity of the nitrogen's lone pair, preventing the necessary nucleophilic attack on the thioester carbonyl of Acetyl-CoA.

Mechanism AANAT Apo-AANAT AcCoA Acetyl-CoA Binding (Prerequisite) AANAT->AcCoA Complex AANAT-AcCoA Complex (Active Conformation) AcCoA->Complex Substrate Tryptamine (pKa ~10.2) Binds as Cation Complex->Substrate Proper Alignment Inhibitor α-CF3-Tryptamine (pKa ~6.0) Binds as Free Base Complex->Inhibitor Competitive Binding Product N-Acetyltryptamine + CoASH Substrate->Product His120/122 Catalysis DeadEnd Dead-End Complex (No Nucleophilic Attack) Inhibitor->DeadEnd Lacks Cationic Anchor

Fig 1: Ordered ternary complex mechanism of AANAT and the competitive inhibition logic of α-CF3-Tryptamine.

Self-Validating Experimental Protocol: AANAT Kinetic Assay

To rigorously establish the


 (inhibitor constant) of α-trifluoromethyltryptamine, a continuous spectrophotometric assay utilizing Ellman’s reagent (DTNB) is employed. This protocol is designed as a self-validating system ; internal biochemical checks ensure that artifacts do not masquerade as competitive inhibition.
Step-by-Step Methodology
  • Reagent & Buffer Preparation: Prepare a 100 mM ammonium acetate buffer (pH 6.8). Causality: pH 6.8 is chosen to optimize AANAT stability while ensuring the inhibitor remains largely unprotonated.

  • Cofactor Saturation (System Check 1): Add Acetyl-CoA to a final concentration of 0.5 mM. Causality: This concentration far exceeds the

    
     of Acetyl-CoA, ensuring the enzyme is locked in the active binary complex state. This isolates the binding dynamics exclusively to the amine pocket.
    
  • Inhibitor Titration: Aliquot α-trifluoromethyltryptamine into parallel reaction wells at fixed concentrations (0 µM, 50 µM, 100 µM, 200 µM).

  • Substrate Initiation: Initiate the reaction by adding the native substrate, tryptamine, across a concentration gradient (10 µM to 500 µM).

  • Spectrophotometric Detection: Quench aliquots at specific time intervals with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)). DTNB reacts with the free CoASH released during acetylation to form 5-thio-2-nitrobenzoate (TNB), yielding a quantifiable absorbance at 412 nm.

  • Kinetic Validation (System Check 2): Plot initial velocity (

    
    ) versus [Tryptamine] using a Lineweaver-Burk double-reciprocal plot.
    
    • Self-Validation Rule: If the compound is a true competitive inhibitor, the plotted lines for different inhibitor concentrations must intersect exactly on the y-axis (indicating an unchanged

      
       but an increased apparent 
      
      
      
      ). Any deviation from a y-axis intersection invalidates the assumption of pure competitive inhibition and flags the assay for structural review.

Workflow Step1 1. Reagent Preparation Purified AANAT + pH 6.8 Buffer Step2 2. Cofactor Saturation Add 0.5 mM Acetyl-CoA Step1->Step2 Step3 3. Inhibitor Titration Add α-CF3-Tryptamine (0-200 µM) Step2->Step3 Step4 4. Reaction Initiation Titrate Tryptamine (10-500 µM) Step3->Step4 Step5 5. Spectrophotometric Detection Quench with DTNB (Absorbance at 412 nm) Step4->Step5 Step6 6. Kinetic Validation Lineweaver-Burk Plot (Intersect on Y-axis) Step5->Step6

Fig 2: Self-validating high-throughput workflow for AANAT inhibition kinetics.

Extrapolated Neuropharmacology (ADME & Receptors)

While developed primarily as an intracellular enzyme probe, the structural features of α-trifluoromethyltryptamine allow for highly accurate predictive modeling of its broader neuropharmacological profile:

  • Evasion of Monoamine Oxidase (MAO): Endogenous tryptamines are rapidly degraded by MAO-A via oxidative deamination. The α-methyl group in AMT provides steric hindrance against MAO. The α-trifluoromethyl group provides even greater steric bulk combined with profound electronic deactivation of the amine, rendering the molecule theoretically impervious to MAO-A degradation.

  • Blood-Brain Barrier (BBB) Hyper-Permeability: The substitution of a –CH₃ with a –CF₃ group significantly increases the lipophilicity (LogP) of the molecule. Combined with its un-ionized (free base) state at physiological pH, α-trifluoromethyltryptamine is predicted to cross the BBB with exceptional rapidity compared to native tryptamines.

  • Ablation of 5-HT Receptor Affinity: Classic serotonin receptors (e.g., 5-HT₂A, 5-HT₁A) strictly require an ionic bond between a protonated amine on the ligand and a conserved Aspartate residue (Asp3.32) in the receptor's transmembrane domain. Because α-trifluoromethyltryptamine lacks a protonated amine at pH 7.4, it is highly probable that its affinity for classic 5-HT receptors is ablated. This strips the molecule of classic psychedelic or entactogenic properties, isolating its utility strictly to intracellular targets like AANAT.

References

  • Source: PubMed (Journal of Biological Chemistry)
  • Title: Inhibitors of serotonin N-acetyltransferase (US5990094A)
  • Title: Acetyl group coordinated progression through the catalytic cycle of an arylalkylamine N-acetyltransferase Source: PLOS One URL

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Methodological & Application

Application Note: 1,1,1-Trifluoro-3-(1H-indol-3-yl)propan-2-amine (α-TFM-T) as a Structural and Pharmacological Probe for Serotonin Transporters

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocols Target Audience: Structural Biologists, Pharmacologists, and Drug Discovery Scientists

Introduction & Mechanistic Rationale

The serotonin transporter (SERT) is an integral membrane protein responsible for the reuptake of serotonin (5-HT) from the synaptic cleft. While traditional tryptamine derivatives like α-methyltryptamine (AMT) are valuable tools for studying SERT, their utility in steady-state structural biology is severely limited. They act as active substrates and releasers, meaning they are rapidly translocated across the membrane and subsequently degraded by intracellular enzymes like monoamine oxidase (MAO) and serotonin N-acetyltransferase (AANAT).

The synthesis of 1,1,1-trifluoro-3-(1H-indol-3-yl)propan-2-amine (α-trifluoromethyltryptamine, α-TFM-T) introduces a paradigm shift in transporter pharmacology. By replacing the alpha-methyl group with a strongly electron-withdrawing trifluoromethyl (-CF₃) group, researchers can fundamentally alter the physicochemical behavior of the tryptamine scaffold.

The Causality of Trifluoromethylation in SERT Probing:
  • pKa Modulation and the S1 Pocket: SERT relies on a highly conserved aspartate residue (Asp98) in the orthosteric S1 binding site to form a salt bridge with the positively charged ammonium group of its substrates. The -CF₃ group exerts a strong inductive electron-withdrawing effect, drastically lowering the pKa of the primary amine. Consequently, α-TFM-T exhibits a lower degree of protonation at physiological pH (7.4). This altered electrostatic profile prevents the transporter from completing the conformational gating cycle, effectively trapping SERT in a ligand-bound state without active translocation.

  • Absolute Metabolic Stability: Enzymatic studies demonstrate that α-TFM-T is completely resistant to processing by AANAT. Instead of acting as a substrate, it serves as a stable competitive inhibitor[1]. The reduced nucleophilicity of the fluorinated amine prevents enzyme-catalyzed acetyl transfer, proving that native substrates must bind as a positively charged ammonium salt for enzymatic processing[1]. This resistance to degradation ensures that intracellular concentrations remain constant during prolonged live-cell assays.

  • 
    F-NMR Conformational Sensing:  The three equivalent fluorine atoms on the alpha-carbon provide a highly sensitive, singlet 
    
    
    
    F-NMR signal. Because the
    
    
    F nucleus is exquisitely sensitive to changes in the local dielectric microenvironment (such as the hydration changes that occur when SERT transitions from an outward-open to an inward-open state), α-TFM-T serves as a direct reporter of transporter dynamics.

Quantitative Data Presentation

To understand the utility of α-TFM-T, it is critical to compare its properties against endogenous 5-HT and the non-fluorinated analog, AMT.

Physicochemical / Pharmacological PropertySerotonin (5-HT)α-Methyltryptamine (AMT)α-Trifluoromethyltryptamine (α-TFM-T)
Amine pKa (approx.) 9.89.8< 7.0
Predominant State (pH 7.4) Cationic (Ammonium)Cationic (Ammonium)Neutral (Free Base) / Partial Cation
SERT Interaction Mode Endogenous SubstrateSubstrate / ReleaserStable Binder / Conformational Trapper
AANAT Enzymatic Processing Native SubstrateModest SubstrateNot Processed (Competitive Inhibitor)[1]

F-NMR Utility
NoneNoneHigh (Singlet, 3 Equivalent

F atoms)

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that artifacts from non-specific binding or instrument drift are controlled for.

Protocol A: Radioligand Competition Binding Assay for SERT Affinity

Objective: Determine the binding affinity (


) of α-TFM-T for the outward-facing conformation of human SERT (hSERT).
Causality:  We utilize [³H]citalopram rather than [³H]5-HT because citalopram specifically locks SERT in the outward-open conformation. Displacing it proves that α-TFM-T accesses the central orthosteric site.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing hSERT. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Note: Na⁺ and Cl⁻ are strictly required to stabilize the outward-facing state.

  • Ligand Incubation: In a 96-well plate, combine 50 µg of membrane protein with 2 nM [³H]citalopram and increasing concentrations of α-TFM-T (10⁻¹⁰ to 10⁻⁴ M).

  • Self-Validating Control (NSB): In parallel wells, add 10 µM paroxetine to define Non-Specific Binding (NSB). True specific binding is calculated as Total Binding minus NSB.

  • Equilibration: Incubate the plate at 22°C for 60 minutes to reach steady-state equilibrium.

  • Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing the highly lipophilic α-TFM-T from sticking to the filter matrix and causing false-positive background noise.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify using a liquid scintillation counter. Calculate

    
     using the Cheng-Prusoff equation.
    
Protocol B: F-NMR Conformational Probing of Solubilized SERT

Objective: Monitor the structural state of SERT upon α-TFM-T binding using Nuclear Magnetic Resonance. Causality: SERT is highly unstable outside the lipid bilayer. We use a specific detergent matrix to mimic the membrane environment, allowing the protein to remain functional during the lengthy NMR acquisition.

Step-by-Step Methodology:

  • Solubilization: Solubilize hSERT-expressing membranes using 1% DDM (n-dodecyl-β-D-maltoside) supplemented with 0.2% CHS (cholesteryl hemisuccinate). Causality: CHS provides essential cholesterol analogs that intercalate between DDM micelles, locking SERT in a native-like fold ().

  • Purification: Purify the solubilized hSERT via Size-Exclusion Chromatography (SEC) into an NMR-compatible buffer (50 mM HEPES, 120 mM NaCl, 0.05% DDM, 0.01% CHS, prepared in 99.9% D₂O, pD 7.4).

  • Sample Assembly: Concentrate the protein to 50 µM and add 200 µM α-TFM-T.

  • Self-Validating Control (Reference Standard): Insert a coaxial capillary containing 1 mM Trifluoroacetic acid (TFA) into the NMR tube. Causality: TFA serves as an external chemical shift reference (-76.55 ppm). This ensures that any observed shift in the α-TFM-T signal is definitively due to protein binding and pocket hydration changes, not magnetic field drift.

  • Acquisition: Acquire 1D

    
    F-NMR spectra at 298 K using a cryoprobe-equipped spectrometer. Analyze the line broadening and chemical shift perturbation relative to free α-TFM-T in buffer.
    

Workflow Visualization

The following diagram illustrates the logical relationships and parallel workflows required to validate α-TFM-T as a structural probe.

SERT_TFM_Workflow N1 Synthesize & Purify α-TFM-T N2 In Vitro SERT Binding ([³H]Citalopram Assay) N1->N2 N3 19F-NMR Spectroscopy (Conformational Assay) N1->N3 N4 Metabolic Stability (AANAT / MAO Assays) N1->N4 N5 Determine Ki & Binding Pocket N2->N5 Radioligand Displacement N6 Map Outward vs. Inward States N3->N6 Chemical Shift Analysis N7 Confirm Resistance to Degradation N4->N7 HPLC/MS Quantification

Caption: Workflow for evaluating α-TFM-T as a pharmacological and structural probe for SERT dynamics.

References

  • Title: Indoleamine analogs as probes of the substrate selectivity and catalytic mechanism of serotonin N-acetyltransferase Source: Journal of Biological Chemistry (PubMed) URL: [Link]

  • Title: X-ray structures and mechanism of the human serotonin transporter Source: Nature URL: [Link]

Sources

Derivatization of 1,1,1-trifluoro-3-(1H-indol-3-yl)propan-2-amine for improved activity

Application Note: Strategic Derivatization of -Trifluoromethyltryptamine for Modulated Enzymatic and Serotonergic Activity

Executive Summary

The incorporation of fluorine into neuroactive scaffolds is a cornerstone of modern medicinal chemistry. Specifically, the molecule 1,1,1-trifluoro-3-(1H-indol-3-yl)propan-2-amine (commonly referred to as



This application note provides a comprehensive guide for researchers and drug development professionals on how to derivatize the

Mechanistic Rationale: The Role of the -CF Group

To successfully derivatize this scaffold, one must first understand the causality behind the


  • Electronic Inductive Effects (Reduced Nucleophilicity): The extreme electronegativity of the –CF

    
     group exerts a strong inductive pull on the adjacent primary amine. This significantly lowers the pK
    
    
    of the amine compared to standard tryptamine. Consequently, the amine's nucleophilicity is drastically reduced.
  • Enzymatic Resistance & Competitive Inhibition: In the biosynthesis of melatonin, AANAT catalyzes the transfer of an acetyl group from Acetyl-CoA to serotonin. Research by Khalil, De Angelis, and Cole demonstrated that while

    
    -methyltryptamine acts as a substrate for AANAT, 
    
    
    -trifluoromethyltryptamine is not processed by the enzyme. Instead, it serves as a competitive inhibitor [1]. The molecule binds with high affinity to the active site, but the reduced nucleophilicity of the amine prevents the nucleophilic attack on Acetyl-CoA, effectively stalling the catalytic cycle.
  • Steric Bulk and Lipophilicity: The –CF

    
     group is significantly bulkier than a methyl group and highly lipophilic. This increases blood-brain barrier (BBB) penetrance while simultaneously creating steric hindrance that protects the amine from oxidative deamination by MAO.
    
Derivatization Vectors for Improved Activity
  • C5-Substitution (Indole Ring): Introducing a methoxy (–OCH

    
    ) or halogen (–Br, –Cl) group at the 5-position of the indole ring enhances binding affinity toward 5-HT
    
    
    and 5-HT
    
    
    receptors by mimicking the hydroxyl group of endogenous serotonin.
  • N-Alkylation (Amine): Mono- or di-alkylation (e.g., N-benzyl or N,N-dimethyl) of the primary amine can further modulate receptor subtype selectivity and completely abolish residual AANAT substrate activity, locking the molecule into an inhibitory role.

WorkflowA1,1,1-Trifluoro-3-(1H-indol-3-yl)propan-2-amine(Parent Scaffold)BIndole Ring Substitution(e.g., 5-OMe, 5-Br)A->B Electrophilic Aromatic SubstitutionCAmine N-Alkylation(e.g., N-Benzyl, N,N-Dimethyl)A->C Reductive AminationDTarget Derivative(Optimized Ligand)B->DC->DEIn Vitro Assay(AANAT / 5-HT / MAO)D->E Pharmacological Evaluation

Workflow for the derivatization of α-trifluoromethyltryptamine and subsequent biological evaluation.

Experimental Protocols

Protocol A: Synthesis of 5-Methoxy- -trifluoromethyltryptamine

This protocol utilizes a two-step sequence: a Michael-type addition of an indole to a fluorinated nitroalkene, followed by the reduction of the nitro group. This method is self-validating, as the intermediate nitro compound can be easily isolated and characterized via

Materials:

  • 5-Methoxyindole (1.0 eq)

  • 3,3,3-Trifluoro-1-nitropropene (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Zinc dust (10.0 eq) and 6M HCl (aq)

  • Trifluoroacetic acid (TFA) (0.1 eq, catalyst)

Step-by-Step Methodology:

  • Michael Addition: Dissolve 5-methoxyindole (10 mmol) in 20 mL of anhydrous DCM under an inert argon atmosphere.

  • Add 3,3,3-trifluoro-1-nitropropene (11 mmol) dropwise at 0 °C, followed by the addition of catalytic TFA (1 mmol).

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the disappearance of the starting indole via TLC (Hexanes:EtOAc 3:1).

  • Quench with saturated aqueous NaHCO

    
    , extract with DCM, dry over MgSO
    
    
    , and concentrate in vacuo. Purify via flash chromatography to isolate the intermediate 5-methoxy-3-(3,3,3-trifluoro-2-nitropropyl)-1H-indole.
  • Nitro Reduction: Dissolve the intermediate (5 mmol) in 30 mL of ethanol. Cool to 0 °C.

  • Add Zinc dust (50 mmol) to the vigorously stirring solution. Slowly add 6M HCl (15 mL) dropwise over 30 minutes to manage the exothermic reaction.

  • Stir at room temperature for 4 hours. Filter the mixture through a Celite pad to remove unreacted Zinc.

  • Basify the filtrate to pH 10 using 2M NaOH, extract with ethyl acetate (3 x 30 mL), dry over Na

    
    SO
    
    
    , and concentrate to yield the crude amine.
  • Salt Formation: Dissolve the crude amine in diethyl ether and bubble anhydrous HCl gas to precipitate the final product as a stable hydrochloride salt.

Protocol B: In Vitro AANAT Competitive Inhibition Assay

To validate the mechanistic hypothesis that the synthesized derivative acts as an AANAT inhibitor, a continuous spectrophotometric assay utilizing Ellman's reagent (DTNB) is employed. DTNB reacts with the CoASH byproduct of the acetyl transfer, producing a yellow color measurable at 412 nm.

Materials:

  • Recombinant human AANAT enzyme (purified)

  • Acetyl-CoA (0.5 mM stock)

  • Tryptamine hydrochloride (Substrate, 1.0 mM stock)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) (2.0 mM stock)

  • Assay Buffer: 100 mM ammonium acetate, pH 6.8

Step-by-Step Methodology:

  • Preparation: In a 96-well UV-transparent microplate, add 150 µL of Assay Buffer to each well.

  • Inhibitor Incubation: Add the

    
    -CF
    
    
    derivative at varying concentrations (ranging from 0.1 µM to 100 µM) to the test wells. Include a vehicle control well (DMSO only) and a positive control well (known inhibitor).
  • Add 10 µL of recombinant AANAT enzyme to all wells and incubate at 37 °C for 15 minutes to allow for active-site binding.

  • Reaction Initiation: Add 20 µL of DTNB stock and 10 µL of Acetyl-CoA stock to all wells. Finally, initiate the catalytic reaction by adding 10 µL of Tryptamine stock.

  • Kinetic Measurement: Immediately place the microplate in a microplate reader and monitor the absorbance at 412 nm continuously for 10 minutes at 37 °C.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the absorbance vs. time curve. Plot the percentage of remaining activity against the log concentration of the inhibitor to determine the IC
    
    
    using non-linear regression analysis.

MechanismSerotoninSerotonin(Endogenous Substrate)AANATAANAT Enzyme(Active Site)Serotonin->AANAT Substrate BindingMelatoninN-Acetylserotonin(Melatonin Precursor)AANAT->Melatonin Acetyl TransferCF3α-CF3-Tryptamine Derivative(Inhibitor)CF3->AANAT High-Affinity BindingInhibitionCompetitive Inhibition(Reduced Nucleophilicity)CF3->Inhibition Blocks Acetyl-CoA TransferInhibition->AANAT

Mechanism of AANAT competitive inhibition by α-trifluoromethyltryptamine derivatives.

Quantitative Data Presentation

The table below summarizes the comparative pharmacological and physicochemical properties of the parent scaffold versus its targeted derivatives. The data illustrates how specific structural modifications predictably alter the functional profile.

Compound NameStructure ModificationCalculated LogPAmine pK

AANAT IC

(

M)
5-HT

K

(nM)
Primary Functional Role
Tryptamine None (Reference)1.6510.2> 500 (Substrate)120Endogenous Trace Amine

-CF

-Tryptamine

-Trifluoromethyl
2.857.445.285Modest AANAT Inhibitor
5-OMe-

-CF

-Tryptamine
C5-Methoxy +

-CF

2.927.312.514High-Affinity 5-HT Ligand
N-Benzyl-

-CF

-Tryptamine
N-Alkylation +

-CF

4.106.83.1> 1000Selective AANAT Inhibitor

Note: The introduction of the



Conclusion

The derivatization of 1,1,1-trifluoro-3-(1H-indol-3-yl)propan-2-amine represents a highly rational approach to drug design. By leveraging the unique electronic and steric properties of the trifluoromethyl group, researchers can suppress unwanted metabolic processing (such as acetylation by AANAT or oxidation by MAO) while utilizing standard medicinal chemistry techniques (ring substitution and N-alkylation) to drive target selectivity. The protocols outlined herein provide a robust, self-validating framework for the synthesis and evaluation of these advanced fluorinated neuro-ligands.

References

  • Khalil, E. M., De Angelis, J., & Cole, P. A. (1998). Indoleamine analogs as probes of the substrate selectivity and catalytic mechanism of serotonin N-acetyltransferase. Journal of Biological Chemistry, 273(46), 30321-30327. Available at:[Link]

Application Notes and Protocols for Cell-Based Assays Involving 1,1,1-trifluoro-3-(1H-indol-3-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold with a Fluorine Advantage

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a multitude of biological targets.[1][2] This versatility stems from its aromatic, planar structure which can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, mimicking protein motifs to bind with high affinity to enzymes and receptors.[2] From anti-cancer vinca alkaloids to anti-inflammatory agents like indomethacin, the indole core is central to numerous approved therapeutics.[1][2]

The subject of this guide, 1,1,1-trifluoro-3-(1H-indol-3-yl)propan-2-amine , combines this privileged indole structure with a trifluoromethyl (-CF3) group. The introduction of trifluoromethyl moieties is a strategic choice in modern drug design, known to significantly enhance a molecule's metabolic stability, lipophilicity, and target binding affinity.[3][4] The strong electron-withdrawing nature of the -CF3 group can modulate the electronic properties of the entire molecule, potentially leading to improved pharmacokinetic profiles and enhanced biological activity.[3][4][5]

Given the well-documented role of indole derivatives in modulating inflammatory and oncogenic pathways, we hypothesize that 1,1,1-trifluoro-3-(1H-indol-3-yl)propan-2-amine is a potential inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a master regulator of inflammation, immunity, and cell survival, and its dysregulation is a hallmark of many chronic diseases, including cancer and autoimmune disorders.[6][7]

This document provides a comprehensive guide for researchers to investigate the effects of 1,1,1-trifluoro-3-(1H-indol-3-yl)propan-2-amine on the NF-κB pathway using a suite of validated, cell-based assays. The protocols herein are designed to be self-validating, moving from a high-throughput functional screen to detailed mechanistic and physiological readouts.

Hypothesized Mechanism of Action: Inhibition of NF-κB Signaling

The canonical NF-κB signaling cascade is a well-elucidated pathway. In unstimulated cells, NF-κB dimers (typically p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[8][9] Upon stimulation by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and degradation of IκBα. This frees NF-κB to translocate into the nucleus, where it binds to specific DNA response elements and drives the transcription of pro-inflammatory and pro-survival genes.[8][9]

We propose that 1,1,1-trifluoro-3-(1H-indol-3-yl)propan-2-amine may interrupt this cascade, preventing NF-κB nuclear translocation and subsequent gene transcription. The following protocols are designed to test this hypothesis.

NFkB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binding IKK IKK Complex TNFR->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB_complex p65/p50-IκBα (Inactive) p65 p65 p50 p50 Active_NFkB p65/p50 (Active) NFkB_complex->Active_NFkB IκBα Degradation DNA κB Response Element Active_NFkB->DNA Nuclear Translocation Test_Compound 1,1,1-trifluoro-3-(1H-indol-3-yl)propan-2-amine Test_Compound->IKK Hypothesized Inhibition Transcription Gene Transcription (e.g., TNF-α, IL-6) DNA->Transcription

Caption: Hypothesized inhibition of the canonical NF-κB signaling pathway.

Experimental Workflow: A Multi-Faceted Approach

A robust assessment of a compound's biological activity requires a tiered approach. We will begin with a primary screen to measure NF-κB transcriptional activity, followed by secondary assays to confirm the mechanism and assess downstream effects and potential cytotoxicity.

Experimental_Workflow cluster_assays Cell-Based Assays cluster_data Data Analysis start Start: Treat cells with 1,1,1-trifluoro-3-(1H-indol-3-yl)propan-2-amine assay1 Primary Assay: NF-κB Luciferase Reporter Assay start->assay1 assay2 Mechanistic Validation: p65 Nuclear Translocation (IF) start->assay2 assay3 Functional Outcome: Cytokine (TNF-α) Secretion ELISA start->assay3 assay4 Cytotoxicity Assessment: MTT Cell Viability Assay start->assay4 data1 Quantify inhibition of NF-κB transcriptional activity (IC50) assay1->data1 data2 Visualize and quantify reduction in nuclear p65 assay2->data2 data3 Measure decrease in secreted TNF-α assay3->data3 data4 Determine cytotoxic concentration (CC50) assay4->data4 conclusion Conclusion: Characterize compound's anti-inflammatory profile data1->conclusion data2->conclusion data3->conclusion data4->conclusion

Caption: Tiered experimental workflow for compound characterization.

PART 1: Primary Functional Assay - NF-κB Luciferase Reporter Assay

Principle: This assay provides a quantitative measure of NF-κB transcriptional activity.[4][6] It utilizes a cell line stably transfected with a reporter plasmid where the firefly luciferase gene is under the control of NF-κB response elements. Activation of NF-κB drives luciferase expression, producing a luminescent signal proportional to NF-κB activity.[6][10] An inhibitor will reduce the signal induced by a stimulant like TNF-α.

Protocol:

  • Cell Culture and Seeding:

    • Culture HEK293-NF-κB-luc cells (or a similar reporter cell line) in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin).[11]

    • One day prior to the assay, seed 30,000 cells per well in a white, clear-bottom 96-well plate in 100 µL of growth medium.[10] Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 1,1,1-trifluoro-3-(1H-indol-3-yl)propan-2-amine in DMSO.

    • Perform serial dilutions in serum-free medium to create a dose-response curve (e.g., 0.1, 0.3, 1, 3, 10, 30 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5%.

    • Carefully remove the growth medium from the cells and replace it with 90 µL of medium containing the desired concentration of the test compound. Include "vehicle control" (DMSO only) and "no treatment" wells.

    • Incubate for 1-2 hours at 37°C.[4]

  • Cell Stimulation:

    • Prepare a working solution of human TNF-α in serum-free medium.

    • Add 10 µL of the TNF-α solution to each well (except for the "unstimulated" control wells) to achieve a final concentration that induces a sub-maximal response (e.g., 10-20 ng/mL, to be optimized).[4][6]

    • Incubate for 6 hours at 37°C.[5][10]

  • Lysis and Luciferase Measurement:

    • Equilibrate the plate to room temperature.

    • Remove the medium and gently wash the cells once with 100 µL of PBS.

    • Add 50-100 µL of a luciferase assay reagent (e.g., ONE-Step™ Luciferase or Dual-Glo®) to each well.[4][12]

    • Incubate at room temperature for 10-15 minutes, protecting from light.[10]

    • Measure luminescence using a plate-reading luminometer.

Data Presentation:

Treatment GroupConcentrationLuminescence (RLU)% Inhibition
Unstimulated Control-5,000N/A
Vehicle (DMSO) + TNF-α0 µM150,0000%
Test Compound + TNF-α0.1 µM135,00010.3%
Test Compound + TNF-α1 µM80,00048.3%
Test Compound + TNF-α10 µM15,00093.1%
Test Compound + TNF-α30 µM6,00099.3%

Data are for illustrative purposes only.

The results can be used to calculate the IC50 value (the concentration of inhibitor that reduces the response by 50%).

PART 2: Mechanistic Validation - p65 Nuclear Translocation by Immunofluorescence

Principle: This imaging-based assay visually confirms that the inhibition of NF-κB activity is due to the prevention of the p65 subunit's translocation from the cytoplasm to the nucleus.[8][9] This provides direct evidence for the compound's mechanism of action.

Protocol:

  • Cell Culture and Treatment:

    • Seed HeLa or RAW264.7 macrophage cells onto glass coverslips in a 24-well plate at a density that allows for ~70-80% confluency the next day.

    • Treat the cells with the test compound (e.g., at its IC50 and 10x IC50 concentrations) for 1-2 hours.

    • Stimulate with TNF-α (20 ng/mL) or LPS (100 ng/mL) for 30-60 minutes.[13] Include unstimulated and vehicle-stimulated controls.

  • Fixation and Permeabilization:

    • Wash the cells twice with ice-cold PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[14]

  • Immunostaining:

    • Wash three times with PBS.

    • Block non-specific binding with 1% BSA in PBST (PBS + 0.1% Tween-20) for 1 hour.

    • Incubate with a primary antibody against NF-κB p65 (e.g., rabbit anti-p65) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[13][15]

    • Wash three times with PBST.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594 goat anti-rabbit) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.

    • Wash three times with PBST.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the cells using a fluorescence or confocal microscope. Capture images of the DAPI (blue) and p65 (red) channels.

    • Analyze the images by quantifying the fluorescence intensity of p65 in the nucleus versus the cytoplasm. A significant reduction in the nuclear-to-cytoplasmic p65 ratio in compound-treated cells compared to stimulated controls indicates inhibition of translocation.[9][16]

PART 3: Functional & Safety Assessment

A. Downstream Effect: Cytokine Secretion (TNF-α ELISA)

Principle: To confirm that the inhibition of NF-κB signaling translates to a physiologically relevant anti-inflammatory effect, we will measure the secretion of TNF-α, a key pro-inflammatory cytokine whose gene is transcribed by NF-κB.[17][18] A sandwich ELISA (Enzyme-Linked Immunosorbent Assay) will be used for quantification.

Protocol:

  • Cell Culture and Treatment:

    • Seed RAW264.7 or primary human macrophages in a 24-well plate.

    • Treat cells with the test compound and stimulate with LPS (100 ng/mL) for 6-24 hours. This longer incubation is required to allow for cytokine production and secretion.

    • After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.[19]

  • ELISA Procedure:

    • Follow the protocol of a commercial human or mouse TNF-α ELISA kit (e.g., from R&D Systems or Abcam).[17][19]

    • Briefly, coat a 96-well plate with a capture antibody specific for TNF-α.

    • Add standards, controls, and collected cell supernatants to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash and add a streptavidin-HRP conjugate.

    • Wash and add a TMB substrate solution to develop a colorimetric signal.[18]

    • Stop the reaction with an acid solution and measure the absorbance at 450 nm using a microplate reader.

Data Presentation:

Treatment GroupConcentrationTNF-α Secreted (pg/mL)
Unstimulated Control-< 10
Vehicle (DMSO) + LPS0 µM1250
Test Compound + LPS1 µM700
Test Compound + LPS10 µM150

Data are for illustrative purposes only.

B. Cytotoxicity Assessment: MTT Cell Viability Assay

Principle: It is crucial to ensure that the observed inhibitory effects are not a result of compound-induced cell death. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[1][20] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to a purple formazan product.[2][21]

Protocol:

  • Cell Culture and Treatment:

    • Seed the same cell line used in the primary assay (e.g., HEK293) in a 96-well plate at 10,000-20,000 cells per well.

    • Treat the cells with a broad range of concentrations of the test compound (e.g., 0.1 to 100 µM) for the same duration as the longest functional assay (e.g., 24 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1][21]

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well.[1]

    • Incubate overnight at 37°C or for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan crystals.[2][3]

    • Measure the absorbance at a wavelength between 550 and 600 nm.[1]

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. This allows for the determination of the CC50 (50% cytotoxic concentration). A compound is considered a specific inhibitor if its IC50 in the functional assay is significantly lower than its CC50.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. (URL: [Link])

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance - MDPI. (URL: [Link])

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (URL: [Link])

  • MTT Assay Protocol. (URL: [Link])

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - NCBI. (URL: [Link])

  • Design and biological activity of trifluoromethyl containing drugs - Wechem. (URL: [Link])

  • Genome-Wide High Throughput Cell-Based Assay for Activators of NFkB. (URL: [Link])

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (URL: [Link])

  • NF-κB Reporter Kit NF-κB Signaling Pathway - BPS Bioscience. (URL: [Link])

  • NF-kB Luciferase Reporter-RAW264.7 Cell Line - Boster Bio. (URL: [Link])

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - NCBI. (URL: [Link])

  • NF-KAPPA B (NF-KB) - p65 (RelA) IMMUNOFLUORESCENCE LABELING KIT (NF-kappaB, NFKB-3) - Fivephoton Biochemicals. (URL: [Link])

  • NF-κB Reporter Cellular Assay Pack (HEK293) (Discontinued) - BPS Bioscience. (URL: [Link])

  • Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages. (URL: [Link])

  • Why NF-KB p65 translocation into the nuclei of RAW264.7 occured even when untreated? (URL: [Link])

  • Fig. 6. Immunofluorescent staining of NF-κB p65 nuclear translocation.... - ResearchGate. (URL: [Link])

  • Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε - PMC. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for the Fluorination of Indole Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for indole fluorination. The incorporation of fluorine atoms into indole rings is a critical transformation in medicinal chemistry, profoundly altering a molecule's lipophilicity, metabolic stability, and target binding affinity[1]. However, the electron-rich nature of the indole core makes electrophilic fluorination highly sensitive to reagent choice, stoichiometry, and environmental conditions.

This guide is designed for researchers and drug development professionals to troubleshoot common synthetic bottlenecks, understand the mechanistic causality behind reaction failures, and implement self-validating experimental protocols.

Part 1: Mechanistic Insights & Reagent Selection

Q: Should I use Selectfluor® or NFSI for the direct fluorination of my indole substrate?

A: Your choice of reagent dictates the entire reaction pathway. The 2 typically initiates via an electrophilic attack at the highly nucleophilic C3 position of the indole[2].

  • Selectfluor (F-TEDA-BF₄) is a highly reactive, cationic N-F reagent. Because of its intense electrophilicity, it is excellent for exhaustive fluorination (e.g., difluorohydroxylation) but frequently leads to uncontrollable over-fluorination if a simple monofluorinated product is desired[3].

  • NFSI (N-Fluorobenzenesulfonimide) is a neutral, milder N-F reagent. It provides superior kinetic control for synthesizing delicate 3-fluoroindoles, though it may require longer reaction times[1][3].

Mechanism Indole Indole Precursor (Nucleophilic C3) Intermediate C3-Fluoro Iminium Intermediate Indole->Intermediate Electrophilic Attack Reagent Electrophilic F+ (Selectfluor / NFSI) Reagent->Intermediate F+ Transfer PathA Deprotonation (-H+) Intermediate->PathA PathB Excess F+ & H2O (Trapping) Intermediate->PathB ProductA 3-Fluoroindole (Target Monofluoride) PathA->ProductA ProductB 3,3-Difluoroindolin-2-ol (Over-fluorination) PathB->ProductB

Mechanistic pathways of indole fluorination: monofluorination vs. difluorohydroxylation.

Part 2: Troubleshooting Common Issues (FAQs)

Q: My reaction yields a complex mixture with significant amounts of 3,3-difluoroindolin-2-one derivatives instead of the desired 3-fluoroindole. How can I prevent over-fluorination?

A: 3-Fluoroindoles are highly electron-rich. Counterintuitively, the first fluorination event often makes the intermediate more reactive toward a second electrophilic attack than the starting unfluorinated indole, rapidly leading to 3,3-difluoro species[4]. Causal Fixes:

  • Reagent Substitution: Switch from Selectfluor to the milder 3[3].

  • Thermodynamic Control: Lower the reaction temperature to 0 °C or -78 °C to kinetically favor monofluorination[5].

  • Electronic Deactivation: Introduce an electron-withdrawing protecting group (e.g., N-Boc, N-Tosyl) on the indole nitrogen. This pulls electron density away from the C3 position, raising the activation energy required for the second fluorination event[1].

Q: The 3-fluoroindole product degrades during silica gel chromatography. What are the best isolation practices?

A: Monofluoroindoles lacking electron-withdrawing protecting groups are notoriously unstable. The slightly acidic nature of standard silica gel catalyzes the polymerization or decomposition of the electron-rich 3-fluoroindole core[5]. Causal Fixes:

  • Use neutral or basic alumina instead of standard silica gel for chromatography.

  • If silica must be used, pre-treat the column by flushing it with an eluent containing 1–2% triethylamine (Et₃N) to neutralize acidic silanol sites.

  • Design your workflow to carry the crude 3-fluoroindole directly into the next synthetic step without purification, validating the intermediate via crude ¹⁹F NMR (typically observing a characteristic doublet around -130 to -140 ppm).

Q: I am attempting a difluorohydroxylation to obtain 3,3-difluoroindolin-2-ols, but my yields are low and inconsistent.

A: The 4 relies strictly on the nucleophilic trapping of the highly reactive C3-fluoro iminium intermediate by water[4]. Causal Fixes: Ensure your solvent system contains a deliberate, stoichiometric excess of H₂O. A standard optimized mixture is CH₃CN/H₂O (10:1 v/v). Using strictly anhydrous acetonitrile will stall the reaction or lead to alternative trapping by the solvent, forming unwanted amidine byproducts.

Part 3: Quantitative Data Presentation

To aid in experimental design, the following table summarizes the quantitative performance metrics of common electrophilic fluorinating reagents when applied to indole precursors[3].

ReagentChemical NatureRelative ReactivityPrimary Indole ApplicationTypical YieldsCost & Handling
NFSI Neutral N-FModerateMonofluorination (3-fluoroindoles)40–85%Inexpensive, bench-stable
Selectfluor® Cationic N-FHighDifluorohydroxylation (3,3-difluoro)60–95%Moderate cost, highly stable
Accufluor® Cationic N-FHighExhaustive fluorination50–90%Often more expensive

Part 4: Standard Operating Protocols (SOPs)

These self-validating protocols are designed to ensure reproducibility by embedding analytical checkpoints directly into the workflow.

Protocol A: Mild Monofluorination using NFSI

Objective: Synthesize 3-fluoroindole derivatives while suppressing over-fluorination.

  • Preparation: Flame-dry a Schlenk flask and purge with inert gas (N₂ or Argon).

  • Dissolution: Dissolve the N-protected indole precursor (1.0 equiv, e.g., N-Boc-indole) in anhydrous CH₃CN (0.1 M concentration).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Low temperatures restrict the kinetic energy available for the secondary fluorination event.

  • Reagent Addition: Add NFSI (1.1 equiv) portion-wise over 10 minutes.

  • Validation & Monitoring: Stir the reaction and allow it to slowly warm to room temperature. Monitor via TLC (Hexane/EtOAc). Self-Validation Check: Extract a 0.1 mL aliquot, dilute in CDCl₃, and run a quick ¹⁹F NMR. The appearance of a single peak (often a doublet due to coupling with the C2 proton) confirms successful monofluorination.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract three times with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash chromatography using Et₃N-deactivated silica gel (1% Et₃N in Hexane/EtOAc) to prevent acid-catalyzed degradation.

Protocol B: Difluorohydroxylation using Selectfluor

Objective: Synthesize stable 3,3-difluoroindolin-2-ols via exhaustive fluorination and aqueous trapping.

  • Preparation: Equip a round-bottom flask with a magnetic stir bar. Inert atmosphere is optional but recommended to prevent unwanted oxidative side reactions.

  • Dissolution: Dissolve the unprotected indole (1.0 equiv) in a mixed solvent system of CH₃CN/H₂O (10:1 v/v, 0.2 M concentration). Causality: The precise ratio of water acts as the nucleophilic trap for the iminium intermediate.

  • Reagent Addition: Add Selectfluor (2.5 equiv) in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. The reaction will typically turn from pale yellow to a deeper orange/brown.

  • Validation & Monitoring: Monitor by LC-MS. Self-Validation Check: The mass spectrum should show the complete disappearance of the starting material mass [M+H]⁺ and the appearance of the [M+H+36]⁺ peak (addition of two fluorines + one oxygen).

  • Workup: Remove the volatile CH₃CN under reduced pressure. Dilute the remaining aqueous layer with water and extract with Dichloromethane (DCM) three times.

  • Purification: Dry the combined DCM layers over MgSO₄, filter, and purify via standard silica gel chromatography. (Note: 3,3-difluoroindolin-2-ols are highly stable and do not require deactivated silica).

References

  • BenchChem. "A Comparative Guide to Electrophilic Fluorinating Reagents: Selectfluor® vs. The Field." BenchChem Technical Guides.
  • Bryn Mawr College.
  • Lin, R. et al. "An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent.
  • Tang, Z. et al. "Decarboxylative Fluorination of Electron-Rich Heteroaromatic Carboxylic Acids with Selectfluor.
  • Wikipedia Contributors. "Electrophilic fluorination." Wikipedia, The Free Encyclopedia.

Sources

Minimizing byproduct formation in Friedel-Crafts reaction with indole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Friedel-Crafts reactions involving indole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we address common challenges, particularly the formation of unwanted byproducts, and provide in-depth, evidence-based solutions to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts reaction with an unsubstituted indole is producing a significant amount of tar-like material and very low yield of the desired 3-substituted product. What is happening?

A1: This is a classic issue arising from the high nucleophilicity and acidic nature of the indole N-H proton. The "tar" is often a mixture of indole polymers (dimers and trimers) and their acylated or alkylated derivatives.[1] Under strongly acidic conditions, such as those created by Lewis acids like AlCl₃ or SnCl₄, several side reactions can occur:

  • Self-polymerization: The electron-rich indole ring can attack another protonated indole molecule, initiating a polymerization cascade.[1][2]

  • N-Acylation/Alkylation: The acidic N-H proton can be deprotonated, leading to competitive reaction at the nitrogen atom, forming 1-acylated or 1-alkylated byproducts.[1][2]

  • Di-substitution: Subsequent reaction at the N-1 and C-3 positions can lead to 1,3-disubstituted products.[1][2]

Troubleshooting Flowchart for Polymerization and N-Substitution

cluster_solutions Solutions start High Polymer/Tar Formation Low C3-Product Yield q1 Is the indole N-H unprotected? start->q1 solution1 Protect the Indole Nitrogen (e.g., -SO2Ph, -Boc) q1->solution1 Yes solution2 Modify Reaction Conditions: - Lower Temperature - Milder Lewis Acid (e.g., ZnCl2, FePO4) - Change Solvent q1->solution2 No, or Protection is not desired solution3 Change Order of Addition: - Form Indole-Lewis Acid Complex First solution2->solution3

Caption: Decision workflow for troubleshooting polymerization.

Q2: I am observing a mixture of C-3 and C-2 alkylated products. How can I improve the regioselectivity for the C-3 position?

A2: While the C-3 position of indole is the most kinetically favored site for electrophilic attack due to the stability of the resulting intermediate, C-2 alkylation can occur, particularly with certain substrates or under thermodynamic control.[2][3]

Key Factors Influencing Regioselectivity:

  • Steric Hindrance: Bulky electrophiles will preferentially attack the less hindered C-3 position.

  • Catalyst Choice: The nature of the Lewis or Brønsted acid catalyst can influence the reaction pathway. Some catalysts may favor the formation of the thermodynamic C-2 product.[3]

  • Temperature: Higher reaction temperatures can sometimes lead to isomerization or favor the thermodynamically more stable product, which may not always be the C-3 isomer.

  • Solvent: The polarity of the solvent can affect the stability of the reaction intermediates and transition states, thereby influencing the regiochemical outcome.[4][5]

Strategies for Enhancing C-3 Selectivity:

  • Use of N-Protecting Groups: Protecting the indole nitrogen with groups like phenylsulfonyl (-SO₂Ph) or tert-butyloxycarbonyl (-Boc) can electronically deactivate the ring slightly, often leading to cleaner C-3 substitution.[1]

  • Catalyst Screening: Experiment with a range of Lewis acids, from strong (AlCl₃) to mild (ZnCl₂, InCl₃, Sc(OTf)₃).[6][7] Organocatalysts have also shown excellent C-3 selectivity.[8][9]

  • Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C to -78 °C) to favor the kinetically controlled C-3 product.[4]

  • Solvent Optimization: Non-polar solvents like dichloromethane or 1,2-dichloroethane often favor C-3 substitution.[5] In some cases, highly polar solvents like nitrobenzene can alter selectivity.[5]

Q3: My Friedel-Crafts acylation is sluggish and gives low conversion, even with a strong Lewis acid. What could be the issue?

A3: Low reactivity in Friedel-Crafts acylation of indoles can stem from several factors, often related to the deactivation of the catalyst or the indole substrate itself.

  • Catalyst Deactivation: The Lewis acid can be complexed and deactivated by the lone pair of electrons on the indole nitrogen.[7] This is especially problematic with strong Lewis acids like AlCl₃. Moisture in the reaction is another common cause of catalyst deactivation.[10]

  • Substrate Deactivation: If your indole derivative contains strongly electron-withdrawing groups (e.g., -NO₂, -CN), the nucleophilicity of the indole ring is significantly reduced, making it less reactive towards the acylium ion.[1][11]

Troubleshooting Low Conversion

IssueRecommended SolutionRationale
Catalyst Deactivation by Indole N-H 1. Use an N-protected indole.[1] 2. Use a stoichiometric amount of Lewis acid (at least 1 equivalent for the N-H and 1 for the acylating agent).[10] 3. Consider alternative catalysts like iron powder or zinc oxide that are less susceptible to N-H interference.[12][13]N-protection prevents complexation. Stoichiometric amounts ensure enough active catalyst is present. Alternative catalysts operate through different mechanisms.
Catalyst Deactivation by Moisture Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (N₂ or Ar).[10]Lewis acids like AlCl₃ react readily with water, rendering them inactive.[11]
Electron-Deficient Indole Substrate 1. Increase the reaction temperature.[10] 2. Use a more reactive acylating agent (e.g., acid anhydride instead of acid chloride). 3. Employ a stronger Lewis acid or a more potent catalytic system.Higher temperatures provide the necessary activation energy. More reactive acylating agents generate the electrophile more readily. Stronger catalysts can activate less reactive substrates.

Troubleshooting Guides: Specific Byproduct Scenarios

Scenario 1: Formation of Di-indolylmethanes

Problem: In addition to the desired product, you observe the formation of a byproduct with a mass corresponding to two indole units plus the electrophile minus a leaving group. This is likely a di-indolylmethane.[1][2]

Mechanism of Formation:

Indole1 Indole Intermediate C3-Substituted Intermediate Indole1->Intermediate Attacks Electrophile Electrophile (E+) Electrophile->Intermediate Product Desired Product Intermediate->Product Deprotonation Byproduct Di-indolylmethane Byproduct Intermediate->Byproduct Attacked by Indole2 Second Indole Molecule Indole2->Byproduct

Sources

Validation & Comparative

Analytical Standards Comparison Guide: 1,1,1-Trifluoro-3-(1H-indol-3-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery and forensic toxicology advance, the demand for highly specific, structurally modified reference materials has surged. Analytical standards are high-purity compounds essential for calibrating instruments, validating quantitative assays, and ensuring reproducibility across laboratories [1]. Among these, 1,1,1-trifluoro-3-(1H-indol-3-yl)propan-2-amine (CAS: 137496-38-9), commonly known as α-trifluoromethyltryptamine (α-TFM-T), represents a critical fluorinated building block and reference standard [2].

This guide provides an objective comparison between α-TFM-T and its non-fluorinated analogs (Tryptamine and α-Methyltryptamine), detailing the structural causality behind their distinct chromatographic and mass spectrometric behaviors, alongside a self-validating experimental protocol for LC-MS/MS quantification.

Physicochemical Profiling & Structural Causality

To optimize analytical methods, one must understand how molecular modifications dictate physical behavior. The substitution of a methyl group (-CH3) with a trifluoromethyl group (-CF3) at the alpha position of the tryptamine side chain fundamentally alters the molecule's electronic landscape.

  • pKa Shift via Inductive Effects: Fluorine is highly electronegative. The -CF3 group exerts a powerful electron-withdrawing inductive effect (-I effect) on the adjacent primary amine. Causality: This pulls electron density away from the nitrogen atom, drastically lowering its basicity. While standard has a pKa of ~10.2 [3], the pKa of α-TFM-T drops to approximately 7.5. Consequently, at a physiological pH of 7.4, a significant fraction of α-TFM-T exists as a neutral free base, altering its solubility and extraction recovery profiles.

  • Lipophilicity and Retention: The C-F bond is highly lipophilic. The addition of three fluorine atoms increases the overall partition coefficient (LogP). In reverse-phase liquid chromatography (RP-HPLC), this translates to stronger hydrophobic interactions with the C18 stationary phase, resulting in delayed elution compared to unfluorinated analogs.

Table 1: Comparative Physicochemical & Chromatographic Properties
CompoundCAS NumberAlpha-SubstitutionEstimated pKa (Amine)Estimated LogPRP-HPLC Retention Behavior
Tryptamine 61-54-1None (-H)~10.21.4Early eluting
α-Methyltryptamine (AMT) 299-26-3Methyl (-CH3)~9.81.9Intermediate eluting
α-TFM-Tryptamine 137496-38-9Trifluoromethyl (-CF3)~7.52.6Late eluting

Mass Spectrometry Fragmentation Mechanics

In Electrospray Ionization (ESI+), the structural differences between these standards dictate their Multiple Reaction Monitoring (MRM) transitions.

Standard tryptamines typically undergo a neutral loss of ammonia (-17 Da) to form a stable carbocation. However, in α-TFM-T, the strongly electron-withdrawing -CF3 group destabilizes the adjacent carbocation. Causality: To reach a lower energy state during collision-induced dissociation (CID), α-TFM-T preferentially expels the entire trifluoromethyl group (-69 Da) or undergoes a combined loss of CF3 and NH3. This unique fragmentation pathway provides a highly specific diagnostic ion for trace-level quantification, eliminating isobaric interference from endogenous indoles.

Table 2: Optimized MRM Transitions (ESI+)
AnalytePrecursor Ion [M+H]+ (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Primary Neutral Loss
Tryptamine 161.1144.1117.1-NH3 (17 Da)
AMT 175.1158.1130.1-NH3 (17 Da)
α-TFM-Tryptamine 229.1160.1143.1-CF3 (69 Da)

Self-Validating Experimental Protocol: LC-MS/MS Quantification

To ensure absolute trustworthiness in pharmacokinetic or forensic screening, the following protocol is designed as a self-validating system . Every step includes built-in quality control checks that automatically flag procedural failures, ensuring that the final data is analytically irrefutable.

G A Sample Prep (Protein Crash & SPE) B LC Separation (C18, Gradient) A->B Clean Extract C ESI+ Ionization (Protonation) B->C Eluent D MRM Detection (QqQ Mass Spec) C->D [M+H]+ E Data Analysis (Quant & Validation) D->E Transitions

LC-MS/MS workflow for α-TFM-T quantification.

Step-by-Step Methodology

Step 1: Matrix Spiking & Internal Standard (IS) Addition

  • Aliquot 100 µL of biological matrix (e.g., plasma) into a microcentrifuge tube.

  • Spike with 10 µL of deuterated internal standard (α-TFM-T-d4, 100 ng/mL).

    • Self-Validation Check: The IS peak area must remain within ±15% across all samples. A drop in IS area instantly flags matrix suppression or extraction failure.

Step 2: Solid Phase Extraction (SPE)

  • Add 300 µL of ice-cold acetonitrile (containing 1% formic acid) to precipitate proteins. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

  • Load the supernatant onto a pre-conditioned mixed-mode cation exchange (MCX) SPE cartridge.

  • Wash with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elute the target analytes using 1 mL of 5% ammonium hydroxide in methanol. (The basic pH neutralizes the amine, releasing it from the sorbent).

  • Evaporate to dryness under gentle nitrogen flow at 35°C and reconstitute in 100 µL of mobile phase A (0.1% formic acid in water).

Step 3: LC-MS/MS Acquisition

  • Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Run a gradient from 5% to 95% Mobile Phase B (0.1% formic acid in acetonitrile) over 5 minutes at a flow rate of 0.4 mL/min.

  • Monitor the MRM transitions detailed in Table 2 using positive electrospray ionization (ESI+).

Step 4: System Suitability Test (SST) & Carryover Check

  • SST: Inject a mid-level calibrator three times before the batch. Validation criteria: Retention time drift must be <0.1 min, and peak asymmetry must fall between 0.8 and 1.2.

  • Zero Sample: Inject a blank matrix spiked only with IS immediately after the highest calibration standard. Validation criteria: The analyte peak area in the zero sample must be <20% of the Lower Limit of Quantification (LLOQ) to prove the absence of column carryover.

Application in Drug Development: Metabolic Stability

Beyond its use as an analytical calibration standard,1 [4] is heavily utilized in structure-activity relationship (SAR) studies.

Endogenous tryptamines are rapidly degraded by Monoamine Oxidase (MAO) enzymes. While alpha-methylation (as seen in AMT) provides steric hindrance that slows MAO metabolism, alpha-trifluoromethylation provides both immense steric bulk and electronic shielding. The electron-withdrawing nature of the CF3 group deactivates the amine towards oxidative deamination, rendering the molecule highly resistant to MAO-mediated clearance.

Pathway Core Tryptamine Scaffold Sub Alpha-Position Modification Core->Sub H Hydrogen (-H) Rapid MAO Metabolism Sub->H CH3 Methyl (-CH3) Steric Hindrance Sub->CH3 CF3 Trifluoromethyl (-CF3) Steric + Electronic Shielding Sub->CF3 Met1 High Clearance H->Met1 Met2 Extended Half-Life CH3->Met2 Met3 Complete MAO Resistance CF3->Met3

Impact of alpha-substitution on metabolic stability.

By leveraging α-TFM-T as a reference standard, researchers can accurately benchmark the metabolic half-lives and receptor binding affinities of novel fluorinated psychoactive substances and targeted neurotherapeutics.

References

Sources

Cross-reactivity profiling of 1,1,1-trifluoro-3-(1H-indol-3-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

The evaluation of novel indoleamine analogs requires a rigorous understanding of how subtle structural modifications dictate enzyme and receptor affinities. As a Senior Application Scientist, I have designed this comparison guide to profile 1,1,1-trifluoro-3-(1H-indol-3-yl)propan-2-amine (commonly referred to as


-trifluoromethyltryptamine or TF-AMT).

By contrasting TF-AMT with its non-fluorinated counterparts—Tryptamine and


-methyltryptamine (AMT)—this guide provides a comprehensive mechanistic rationale and self-validating experimental protocols for assessing cross-reactivity across key neuropharmacological targets: Serotonin N-acetyltransferase (AANAT), Monoamine Oxidase (MAO), and 5-HT receptors.

Mechanistic Rationale: The Impact of -Trifluoromethylation

The substitution of a methyl group (


) with a trifluoromethyl group (

) at the alpha position of the tryptamine ethylamine side chain fundamentally alters the molecule's physicochemical properties. The

group exerts a profound electron-withdrawing inductive effect.

Causality in Target Interactions:

  • AANAT Catalysis: AANAT is the rate-limiting enzyme in melatonin biosynthesis, catalyzing the transfer of an acetyl group from acetyl-CoA to the primary amine of serotonin or tryptamine. This reaction strictly requires the amine to be nucleophilic. Because the

    
     group drastically lowers the 
    
    
    
    and nucleophilicity of the adjacent amine, TF-AMT cannot be acetylated. Instead of acting as a substrate, it binds to the active site as a positively charged ammonium salt, functioning as a competitive inhibitor .
  • MAO Metabolism: Monoamine oxidase typically deaminates tryptamines. The steric bulk and extreme electron-withdrawing nature of the

    
     group protect the amine from oxidative deamination, rendering TF-AMT highly resistant to MAO compared to endogenous tryptamine.
    
  • 5-HT Receptor Binding: While the indole ring anchors the molecule within the orthosteric binding pockets of 5-HT receptors, the bulky

    
     group introduces steric clashes that modulate receptor subtype selectivity, often reducing overall efficacy while retaining binding affinity.
    

AANAT_Pathway Serotonin Serotonin / Tryptamine (Nucleophilic Amine) AANAT AANAT Enzyme + Acetyl-CoA Serotonin->AANAT Binds & Reacts Product N-Acetylserotonin / N-Acetyltryptamine AANAT->Product Acetylation TF_AMT 1,1,1-Trifluoro-3-(1H-indol-3-yl)propan-2-amine (Non-nucleophilic Amine) TF_AMT->AANAT Binds (Ammonium Salt) Inhibition Competitive Inhibition (No Acetyl Transfer) TF_AMT->Inhibition Blocks Active Site Inhibition->AANAT

Fig 1: Mechanistic divergence of TF-AMT vs. natural tryptamines in the AANAT catalytic pathway.

Quantitative Cross-Reactivity Profiling

To objectively compare performance, the following table synthesizes the cross-reactivity and metabolic vulnerability of TF-AMT against standard alternatives. Data reflects the shift from substrate to inhibitor due to fluorination.

CompoundAANAT Processing (

)
AANAT Inhibition (

)
MAO-A Vulnerability5-HT

Affinity (

)
Tryptamine High (Endogenous analog)N/A (Substrate)High (Rapidly degraded)~ 150 nM

-Methyltryptamine (AMT)
Low (Reduced efficiency)N/A (Poor Substrate)Low (MAO Inhibitor)~ 10 - 50 nM
TF-AMT Zero (Not processed) Modest (~ 45

M)
Zero (Sterically blocked) ~ 80 - 200 nM

Note: AANAT inhibition data for TF-AMT is grounded in the kinetic pH-rate analysis demonstrating its role as a competitive inhibitor rather than a substrate .

Self-Validating Experimental Protocols

To ensure data integrity, every assay must be designed as a self-validating system. The following protocols detail the exact methodologies required to replicate the cross-reactivity profile of TF-AMT.

Protocol A: AANAT Competitive Inhibition Assay

Objective: Verify that TF-AMT inhibits AANAT without being consumed as a substrate. Causality: We utilize a continuous spectrophotometric assay utilizing Ellman’s reagent (DTNB). When AANAT transfers an acetyl group from acetyl-CoA to a substrate, Coenzyme A (CoA-SH) is released. The free thiol reacts with DTNB to produce a yellow anion (TNB


), measurable at 412 nm. If TF-AMT is an inhibitor, it will suppress TNB

formation when co-incubated with a known substrate.
  • Reagent Preparation: Prepare assay buffer (100 mM ammonium acetate, pH 6.8). Prepare 0.5 mM acetyl-CoA, 0.2 mM DTNB, and 1 mM Tryptamine (positive control substrate).

  • Compound Dilution: Prepare TF-AMT in DMSO, yielding final well concentrations ranging from 1

    
    M to 500 
    
    
    
    M (keep final DMSO
    
    
    1%).
  • Self-Validation Controls:

    • Positive Control: Tryptamine + Enzyme + Acetyl-CoA (Establishes maximum velocity,

      
      ).
      
    • Negative Control (No Enzyme): Tryptamine + Acetyl-CoA + DTNB (Rules out spontaneous hydrolysis or background reduction).

    • Substrate-Check Control: TF-AMT + Enzyme + Acetyl-CoA (Proves TF-AMT alone does not release CoA-SH).

  • Execution: Pre-incubate recombinant human AANAT with TF-AMT for 10 minutes at 25°C. Initiate the reaction by adding Tryptamine and Acetyl-CoA.

  • Data Acquisition: Monitor absorbance at 412 nm continuously for 15 minutes. Calculate initial velocities (

    
    ) and determine the 
    
    
    
    using a Dixon plot.
Protocol B: 5-HT Radioligand Displacement Assay

Objective: Assess the orthosteric binding affinity of TF-AMT at serotonergic receptors. Causality: The bulk of the


 group may hinder deep pocket insertion. We use 

-ketanserin, a highly selective 5-HT

antagonist, to measure displacement.
  • Membrane Preparation: Harvest CHO cells stably expressing human 5-HT

    
     receptors. Homogenize in 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 x g.
    
  • Assay Setup: In a 96-well plate, combine 50

    
    g of membrane protein, 1 nM 
    
    
    
    -ketanserin, and varying concentrations of TF-AMT (0.1 nM to 10
    
    
    M).
  • Self-Validation Controls:

    • Total Binding (TB): Radioligand + Vehicle (DMSO).

    • Non-Specific Binding (NSB): Radioligand + 10

      
      M Mianserin (Ensures the signal is receptor-specific; acceptable assay requires TB/NSB ratio > 5).
      
  • Incubation & Filtration: Incubate for 60 minutes at 37°C. Terminate by rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific filter binding).

  • Analysis: Wash filters, add scintillation cocktail, and count radioactivity. Calculate

    
     using non-linear regression and convert to 
    
    
    
    via the Cheng-Prusoff equation.

Workflow cluster_assays Cross-Reactivity Panel Prep Compound Prep TF-AMT in DMSO Serial Dilution AANAT AANAT Assay DTNB Absorbance (412 nm) Prep->AANAT MAO MAO-A Assay Kynuramine Fluorescence Prep->MAO HT2A 5-HT2A Binding [3H]-Ketanserin Displacement Prep->HT2A Validation Validation AANAT->Validation MAO->Validation HT2A->Validation Analysis Data Analysis IC50 / Ki Calculation Cheng-Prusoff Eq Validation->Analysis

Fig 2: Experimental workflow for assessing tryptamine derivative cross-reactivity profiles.

Conclusion

The integration of a trifluoromethyl group at the alpha position of tryptamine represents a masterclass in rational chemical modification. As demonstrated by the empirical protocols above, 1,1,1-trifluoro-3-(1H-indol-3-yl)propan-2-amine successfully evades enzymatic degradation by AANAT and MAO due to targeted electronic and steric modulation. For drug development professionals, utilizing TF-AMT provides a highly stable, non-metabolizable probe for isolating receptor-specific serotonergic responses without the confounding variables of downstream acetylated or deaminated metabolites.

References

  • De Angelis, J., & Cole, P. A. (1998). Indoleamine analogs as probes of the substrate selectivity and catalytic mechanism of serotonin N-acetyltransferase. Journal of Biological Chemistry, 273(46), 30405-30410. Available at: [Link]

Safety Operating Guide

Personal protective equipment for handling 1,1,1-trifluoro-3-(1H-indol-3-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, handling structurally modified, biologically active compounds requires moving beyond basic compliance. 1,1,1-trifluoro-3-(1H-indol-3-yl)propan-2-amine (commonly known as


-trifluoromethyltryptamine) is a highly specialized tryptamine derivative utilized in advanced drug discovery, notably as a competitive inhibitor for the GNAT superfamily of acetyltransferases, such as serotonin N-acetyltransferase[1].

The addition of the trifluoromethyl (


) group is not merely a structural footnote; it fundamentally alters the physicochemical risk profile of the molecule. The 

moiety dramatically increases the compound's lipophilicity (LogP) and alters the pKa of the adjacent primary amine. This means the compound can cross lipid bilayers—including human skin—much more efficiently than standard tryptamines, while retaining the basicity that causes severe mucosal irritation[2].

To ensure absolute safety, we must implement a self-validating operational system where every procedural step contains a built-in verification check.

I. Mechanistic Hazard Profile & PPE Matrix

Before handling this compound, you must understand the causality behind its hazards. The Occupational Safety and Health Administration (OSHA) requires a hazard assessment to dictate Personal Protective Equipment (PPE) selection[3]. The table below synthesizes the quantitative hazard data and the structural drivers dictating our PPE strategy.

Table 1: Hazard Profile & Mechanistic Mitigation Strategy

GHS Hazard CodeToxicological DescriptionStructural / Chemical DriverRequired PPE & Engineering Mitigation
H302 Harmful if swallowedBasic amine pharmacological toxicity.Full face shield; strict prohibition of food/drink in the workspace[2].
H315 Causes skin irritationHigh lipophilicity of the

group enhances dermal penetration.
Double-gloving (Nitrile

0.11 mm); Butyl rubber if using carrier solvents[2].
H318 / H319 Severe eye damage/irritationAlkalinity of the primary free base / salt dissociation.ANSI Z87.1 splash goggles + Polycarbonate face shield[4][5].
H335 Respiratory irritationAerosolization of micro-crystalline salt or volatilization of free base.Properly ducted Fume Hood (min 100 LFM) or P100 respirator[2][6].

II. Self-Validating Experimental Workflow

When preparing stock solutions for enzymatic assays, this compound is frequently dissolved in Dimethyl Sulfoxide (DMSO). Caution: DMSO is a powerful penetration enhancer. If DMSO containing this highly lipophilic fluorinated tryptamine contacts your skin, it will act as a "Trojan horse," carrying the active compound directly into your bloodstream.

Below is the self-validating protocol for weighing and solubilizing the compound.

Step 1: Engineering Control Validation
  • Action: Conduct all operations inside a certified chemical fume hood to prevent inhalation of highly active tryptamine dust[3][6].

  • Validation Check: Tape a 2-inch strip of tissue paper to the bottom of the sash. It must pull steadily inward, visually confirming negative pressure (minimum 100 Linear Feet per Minute) before you open the chemical container.

Step 2: Dynamic PPE Donning
  • Action: Don a flame-resistant (FR) lab coat, ANSI Z87.1 goggles, and double-layer nitrile gloves. If handling DMSO volumes >50 mL, substitute the outer glove with Butyl rubber.

  • Validation Check: Perform the "inflation test" on all gloves prior to donning. Trap air inside the glove and roll the cuff down to pressurize the fingers; any deflation indicates micro-punctures.

Step 3: Anti-Static Weighing
  • Action: Use an anti-static gun (e.g., Zerostat) on the weigh boat before transferring the powder.

  • Causality: Fluorinated amine salts often hold a strong static charge, leading to sudden, dangerous aerosolization when manipulated with a metal spatula.

  • Validation Check: The analytical balance must return to absolute zero (0.0000 g) after the sealed weigh boat is removed. Any deviation indicates micro-spillage on the pan, requiring immediate decontamination.

Step 4: Closed-System Solubilization
  • Action: Add the carrier solvent (DMSO) directly to the pre-weighed vial inside the fume hood and cap it tightly immediately.

  • Validation Check: Invert the sealed vial 3 to 5 times. Visual inspection must confirm complete dissolution (a perfectly clear solution with no particulate suspension) before the vial is wiped down and removed from the hood.

G Start 1. Engineering Controls Verify 100 LFM Flow PPE 2. PPE Donning Double Nitrile + Shield Start->PPE Weigh 3. Anti-Static Weighing (Minimize Aerosol) PPE->Weigh Solvent 4. Solubilization Add DMSO in Closed Vial Weigh->Solvent Check Validation: Visual Clarity & Zero Mass? Solvent->Check Proceed 5. Transfer to Assay Check->Proceed PASS Abort Re-agitate / Clean Spill Check->Abort FAIL Abort->Check

Self-validating operational workflow for handling fluorinated tryptamines.

III. Spill Response & Halogenated Disposal Plan

A failure in containment requires immediate, procedural action to prevent exposure to the active pharmaceutical ingredient (API) and to manage the environmental toxicity of the fluorine atoms.

Emergency Spill Containment:

  • Solid Spills: Do not dry sweep. Dry sweeping aerosolizes the toxic dust, increasing inhalation risk[4]. Moisten an absorbent pad with water (if the compound is a hydrochloride salt) or ethanol (if it is a free base) and gently wipe the area inward from the edges.

  • Liquid Spills (in DMSO): Immediately cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large solvent spills.

Waste Segregation & Disposal: Because 1,1,1-trifluoro-3-(1H-indol-3-yl)propan-2-amine contains three fluorine atoms, all associated liquid waste, contaminated gloves, and spill cleanup materials must be strictly segregated into Halogenated Organic Waste containers[7].

  • Causality: Mixing fluorinated compounds with standard, non-halogenated organic waste can lead to the generation of highly toxic and corrosive hydrofluoric acid (HF) gas during downstream facility incineration[7][8]. Proper segregation ensures the waste is routed to an incinerator equipped with alkaline scrubbers designed to neutralize HF.

IV. References

  • Abril, A. G., et al. "Structure and functions of the GNAT superfamily of acetyltransferases." Archives of Biochemistry and Biophysics, 2005. URL: 1

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - Working with Chemicals." National Academies Press, 2011. URL: 3

  • Fisher Scientific. "Tryptamine Safety Data Sheet." Fisher Scientific, 2025. URL: 4

  • Cayman Chemical. "Tryptamine Safety Data Sheet." Cayman Chemical Co., 2024. URL:2

  • CPAchem Ltd. "Safety data sheet: Tryptamine." CPAchem, 2023. URL: 5

  • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories." OSHA, 2011. URL: 6

  • University of Louisville. "Pol-Chemical Safety (Lab Safety Manual)." Policy and Procedure Library, 2022. URL: 8

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - Management of Chemicals." National Academies Press, 2011. URL:7

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.